PROTAC IRAK4 degrader-10
Description
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Properties
Molecular Formula |
C43H45F3N8O6 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C43H45F3N8O6/c1-42(2,60)35-32(49-38(56)30-5-3-4-29(47-30)28-19-43(28,45)46)22-53-21-31(48-37(53)36(35)44)24-12-14-51(15-13-24)20-23-10-16-52(17-11-23)25-6-7-26-27(18-25)41(59)54(40(26)58)33-8-9-34(55)50-39(33)57/h3-7,18,21-24,28,33,60H,8-17,19-20H2,1-2H3,(H,49,56)(H,50,55,57) |
InChI Key |
WIFFXHPUQAHTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C2=NC(=CN2C=C1NC(=O)C3=CC=CC(=N3)C4CC4(F)F)C5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)F)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC IRAK4 degrader-10
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a target protein of interest (POI).[1][3] Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a high-value therapeutic target due to its critical role in inflammatory and oncogenic signaling pathways.[4][5][6] As a serine/threonine kinase, IRAK4 is a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5][6][7]
This technical guide provides an in-depth examination of the mechanism of action for PROTAC IRAK4 degrader-10, a specific molecule designed to induce the targeted degradation of IRAK4. We will explore the underlying biology of the IRAK4 pathway, the general and specific mechanics of the PROTAC approach, quantitative efficacy data, and the detailed experimental protocols used to characterize this molecule.
The IRAK4 Signaling Pathway: A Prime Target for Degradation
IRAK4 is an essential upstream kinase in the MyD88-dependent signaling pathway, which is crucial for the innate immune response.[6][8] Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[3][6][8]
Within this complex, IRAK4 functions as both a kinase and a scaffold protein.[3][6][9] It autophosphorylates and subsequently phosphorylates other IRAK family members, initiating a cascade that activates downstream effectors like TRAF6, ultimately leading to the activation of the NF-κB and MAPK signaling pathways.[4] The activation of NF-κB is a pro-survival signal that promotes inflammation and cell proliferation.[4][7] In certain cancers, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), mutations in MYD88 (e.g., L265P) lead to constitutive activation of the IRAK4 pathway, driving tumor growth.[3][9]
Because IRAK4 possesses both enzymatic and non-enzymatic scaffolding functions, merely inhibiting its kinase activity may not be sufficient to block all downstream signaling.[3][9] Targeted protein degradation via a PROTAC offers a more comprehensive therapeutic strategy by eliminating the entire protein, thereby abrogating both its kinase and scaffolding roles.[3][9][10]
The PROTAC Mechanism of Action
PROTACs are bifunctional molecules composed of three distinct parts: a ligand that binds the target protein (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][11] Their mechanism is catalytic and event-driven, allowing substoichiometric amounts of the drug to induce the degradation of many target protein molecules.[1]
The process unfolds in several steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI (IRAK4) and an E3 ligase (e.g., Cereblon), bringing them into close proximity to form a ternary complex.[2][12][13][14]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[2][3][13]
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[1][3][13][14]
-
Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.[1]
This compound: A Detailed Profile
This compound is an orally active molecule specifically engineered to target IRAK4 for degradation.[15][16] It is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[15][16][17] By hijacking CRBN, this degrader effectively marks IRAK4 for destruction by the proteasome.
The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50), which measures potency, and the maximum level of degradation (Dmax), which measures efficacy.[18][19] The available data for this compound and a related compound are summarized below.
| Compound Name | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | IRAK4 | Cereblon (CRBN) | HEK293 | 7.68 | 95.94 |
| PROTAC IRAK4 degrader-11 | IRAK4 | Cereblon (CRBN) | HEK293 | 2.29 | 96.25 |
| Data sourced from MedChemExpress.[15][17] |
These data indicate that this compound is a highly potent and efficacious degrader of IRAK4 in HEK293 cells.
Experimental Protocols for Characterization
A suite of biochemical and cell-based assays is required to fully characterize the mechanism and efficacy of an IRAK4 degrader. Below are detailed protocols for key experiments.
This is the gold-standard assay to directly measure the reduction of target protein levels. It is used to determine the DC50 and Dmax values.
Detailed Protocol:
-
Cell Culture and Treatment : Seed an appropriate cell line (e.g., HEK293, OCI-LY10) in multi-well plates and allow them to adhere.[13] Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[13]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14][20] Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[14]
-
Protein Quantification : Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit.[13][14]
-
Sample Preparation and SDS-PAGE : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14][20] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting :
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific to IRAK4 and a primary antibody for a loading control (e.g., GAPDH, β-actin).[13]
-
Secondary Antibody : Wash the membrane with TBST, then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[14]
-
-
Detection and Analysis : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[14] Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control for each sample. Calculate the percentage of IRAK4 remaining relative to the vehicle control and plot this against the log of the degrader concentration to determine DC50 and Dmax.[18]
Co-IP is used to demonstrate the physical interaction between IRAK4, the degrader, and CRBN.
Detailed Protocol:
-
Cell Lysis : Treat cells with this compound, an appropriate negative control, and vehicle. Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing non-ionic detergents like NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[21]
-
Incubate the pre-cleared lysate with an antibody against either IRAK4 or a tag on the E3 ligase (e.g., anti-V5 if using V5-tagged CRBN) overnight at 4°C.
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to capture the antibody-protein complexes.[22]
-
-
Washing and Elution : Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.[21][22] Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection : Analyze the eluted samples by Western blot, probing for the presence of all three components of the ternary complex: IRAK4, the PROTAC-bound E3 ligase (CRBN), and the "bait" protein that was immunoprecipitated.
This assay assesses the functional downstream consequence of IRAK4 degradation, such as reduced proliferation or viability in cancer cell lines dependent on IRAK4 signaling.
Detailed Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[23][24]
-
Compound Treatment : Treat the cells with serial dilutions of this compound or a relevant inhibitor control.[23][24] Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
MTS Reagent Addition : Add MTS reagent, mixed with an electron coupling reagent like PES, to each well.[23][24][25] Incubate at 37°C for 1-4 hours.[23][24][25] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[23][24]
-
Absorbance Measurement : Measure the absorbance of the colored solution at 490 nm using a microplate reader.[24][25]
-
Data Analysis : After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
This compound is a potent and efficacious molecule that operates through the canonical PROTAC mechanism of action. By forming a ternary complex with IRAK4 and the E3 ligase Cereblon, it induces the polyubiquitination and subsequent proteasomal degradation of IRAK4.[3][15] This approach offers a distinct therapeutic advantage over traditional kinase inhibition by eliminating the protein entirely, thus nullifying both its catalytic and scaffolding functions.[3][9] The characterization of such molecules through rigorous experimental protocols, including quantitative western blotting, co-immunoprecipitation, and cell-based functional assays, is essential for advancing this promising therapeutic strategy into clinical development for diseases driven by aberrant IRAK4 signaling.
References
- 1. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. creative-bioarray.com [creative-bioarray.com]
PROTAC IRAK4 degrader-10 synthesis and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of PROTAC IRAK4 degrader-10 (also referred to as compound 10). This molecule is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Chemical Structure and Properties
This compound is an orally active, Cereblon-based PROTAC. It is composed of a ligand that binds to the IRAK4 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
CAS Number: 3033829-95-4
-
Molecular Formula: C₄₃H₄₅F₃N₈O₆
-
Molecular Weight: 826.90 g/mol
-
SMILES: O=C(NC1=CN2C=C(N=C2C(F)=C1C(O)(C)C)C3CCN(CC3)CC4CCN(C5=CC=C6C(=O)N(C(=O)C6=C5)C7C(=O)NC(=O)CC7)CC4)C=8N=C(C=CC8)C9CC9(F)F
Caption: Conceptual structure of this compound.
Synthesis
A detailed, step-by-step synthesis protocol for this compound (CAS 3033829-95-4) is not publicly available in the referenced literature. The compound is cited in patent CN117777126A, "Imidazopyridines as IRAK4 degradants and uses thereof," but the specific experimental procedures were not accessible through the conducted searches.
However, the general synthesis of analogous IRAK4 PROTACs involves a convergent strategy comprising three main stages:
-
Synthesis of the IRAK4 Ligand: This typically involves the multi-step synthesis of a core structure, such as an imidazopyridine, which is functionalized with a suitable attachment point for the linker.
-
Synthesis of the E3 Ligase Ligand-Linker Moiety: A common approach is to use a known E3 ligase ligand, like pomalidomide (B1683931), and attach a linker with a reactive functional group. For Cereblon-based PROTACs, pomalidomide can be alkylated with a linker containing a terminal amine, azide, or other reactive group.
-
Coupling Reaction: The final PROTAC molecule is assembled by coupling the IRAK4 ligand with the E3 ligase ligand-linker moiety. This is often achieved through standard coupling reactions, such as amide bond formation using coupling reagents like HATU or EDCI/HOBt.
Caption: General synthetic workflow for IRAK4 PROTACs.
Quantitative Data
This compound has been evaluated for its ability to induce the degradation of the IRAK4 protein in cellular assays. The key quantitative data is summarized in the table below.
| Compound Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Duration | Reference |
| This compound | HEK293 | 7.68 | 95.94 | Not Specified | [1][2][3] |
Definitions:
-
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
Signaling Pathway and Mechanism of Action
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. This activates downstream signaling cascades, primarily the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[4][5][6]
Caption: Simplified IRAK4 signaling pathway.
This compound functions by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with IRAK4 and the CRBN E3 ligase. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This eliminates both the kinase and scaffolding functions of IRAK4, leading to a more complete shutdown of the signaling pathway compared to kinase inhibitors alone.[4][7]
Caption: PROTAC mechanism of action for IRAK4 degradation.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize IRAK4 degraders.
Western Blot for IRAK4 Protein Degradation
This protocol is used to quantify the reduction of IRAK4 protein levels in cells following treatment with the degrader.
A. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, OCI-LY10, or THP-1) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[7]
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10⁶ cells/well). Allow cells to adhere and acclimate for 24 hours.
-
Prepare serial dilutions of this compound in fresh culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of the degrader or with a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
B. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][7]
-
Incubate the plates on ice for 30 minutes, vortexing or scraping every 10 minutes to ensure complete lysis.[1][7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer’s instructions.[1][7]
C. SDS-PAGE and Western Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[7]
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
D. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody against total IRAK4 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and cytotoxicity.
A. Cell Seeding and Treatment:
-
Seed cells (e.g., OCI-LY10 or TMD8) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][8]
-
Allow cells to acclimate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubate the plate for a specified period (e.g., 72 hours).[1][8]
B. Assay Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
C. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the dose-response curves and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 6. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 signaling pathway and PROTAC intervention
An In-Depth Technical Guide to the IRAK4 Signaling Pathway and PROTAC Intervention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in innate immune signaling pathways.[1] Its activation, triggered by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiates a cascade leading to the production of pro-inflammatory cytokines.[2][3] Due to its pivotal role, IRAK4 is a key therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[1][4] Traditional small-molecule inhibitors have focused on blocking the kinase activity of IRAK4, but this approach has shown only moderate efficacy.[5] This is because IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the "Myddosome" signaling complex and is not abrogated by kinase inhibitors alone.[5][6]
Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful therapeutic modality to overcome the limitations of conventional inhibitors.[7][8] These heterobifunctional molecules are designed to induce the selective degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[8][9] By physically linking IRAK4 to an E3 ubiquitin ligase, a PROTAC can trigger the ubiquitination and subsequent elimination of the entire IRAK4 protein, thereby nullifying both its kinase and scaffolding functions.[5][10] This guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism and design of IRAK4-targeting PROTACs, detailed experimental protocols for their evaluation, and a summary of their therapeutic potential.
The IRAK4 Signaling Pathway
The IRAK4 signaling cascade is a cornerstone of the innate immune response. It is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of cytokines like IL-1 to their respective receptors.[2]
Mechanism of Activation:
-
Receptor Activation: Upon ligand binding, TLRs or IL-1Rs undergo a conformational change.
-
Myddosome Formation: This change facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits IRAK4 through interactions between their respective death domains, forming a higher-order signaling complex known as the Myddosome.[1][4]
-
IRAK4 Activation: Within the Myddosome, IRAK4 molecules are brought into close proximity, leading to their dimerization and trans-autophosphorylation, which enhances their kinase activity.[11][12]
-
Downstream Cascade: Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1.[3][4] Phosphorylated IRAK1 recruits and activates the E3 ubiquitin ligase TRAF6.
-
NF-κB and MAPK Activation: TRAF6 activation leads to the engagement of the TAK1 complex, which in turn activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the mitogen-activated protein kinase (MAPK) cascades (including p38 and JNK).[4][13]
-
Gene Expression: The nuclear translocation of transcription factors like NF-κB and AP-1 results in the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.[2][14]
Dual Role of IRAK4:
-
Kinase Function: The enzymatic activity of IRAK4 is critical for the phosphorylation and activation of downstream substrates like IRAK1.[14]
-
Scaffolding Function: IRAK4 serves as an essential scaffold for the stable assembly of the Myddosome complex, a role that is independent of its kinase activity but necessary for signal propagation.[5][6][15] Inhibiting only the kinase function may be insufficient to halt inflammatory signaling completely.[16][17]
Figure 1: The IRAK4 signaling pathway from receptor activation to gene expression.
PROTAC Intervention for Targeted IRAK4 Degradation
PROTAC technology represents a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[7] Instead of merely blocking a protein's active site, PROTACs catalytically induce the destruction of the entire protein.[9]
PROTAC Mechanism of Action:
A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[8]
-
Target Binding & E3 Ligase Recruitment: The IRAK4 PROTAC simultaneously binds to IRAK4 and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[7]
-
Ternary Complex Formation: This dual binding brings IRAK4 and the E3 ligase into close proximity, forming a key ternary complex (IRAK4-PROTAC-E3 Ligase).[18][19] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4.[7]
-
Proteasomal Degradation: The poly-ubiquitinated IRAK4 is now marked as "waste" and is recognized and degraded by the 26S proteasome.[9]
-
Catalytic Cycle: After inducing degradation, the PROTAC is released and can go on to engage another IRAK4 molecule, enabling a single PROTAC to mediate the destruction of multiple target proteins.[7][20]
Figure 2: Catalytic cycle of an IRAK4-targeting PROTAC.
Quantitative Data Summary of IRAK4 PROTACs
The efficacy of PROTACs is typically quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The following tables summarize reported data for notable IRAK4 degraders.
Table 1: IRAK4 Degradation Potency
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ | Reference |
|---|---|---|---|---|---|
| KTX-955 | Not Specified | THP-1 | 5 | >95% | [10] |
| Compound 9 | CRBN | OCI-LY10 | Not Specified | Not Specified | [5] |
| Compound 9 | CRBN | TMD8 | Not Specified | Not Specified | [5] |
| FIP22 | CRBN | RAW 264.7 | 3.2 | Not Specified | [17] |
| KT-474 | Not Specified | RAW 264.7 | 4.0 | Not Specified |[21] |
Table 2: Functional Inhibition by IRAK4 PROTACs and Inhibitors
| Compound | Assay Type | Cell Line/System | IC₅₀ (nM) | Endpoint Measured | Reference |
|---|---|---|---|---|---|
| Compound 9 | Cell Viability | OCI-LY10 | Significantly better than parent inhibitor | Cell Growth | [5] |
| Compound 9 | Cell Viability | TMD8 | Significantly better than parent inhibitor | Cell Growth | [5] |
| FIP22 | NF-κB Signaling | RAW 264.7 | Potent Blockade | Downstream Signaling |[17] |
Detailed Experimental Protocols
Validating the mechanism and efficacy of an IRAK4 PROTAC requires a suite of biochemical and cell-based assays.
Western Blot for IRAK4 Degradation
This is the most direct method to quantify the reduction in total IRAK4 protein levels.[10]
-
Objective: To measure the dose- and time-dependent degradation of IRAK4 protein following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., THP-1 human monocytes) and treat with a serial dilution of the IRAK4 PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[10]
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for total IRAK4 (e.g., Rabbit anti-IRAK4).[10][22] Also probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).[10]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the IRAK4 signal to the loading control signal for each sample. Calculate the percentage of remaining IRAK4 relative to the vehicle control.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[23][24]
-
Objective: To detect the accumulation of poly-ubiquitinated IRAK4.
-
Methodology:
-
Cell Treatment: Treat cells with the IRAK4 PROTAC at a concentration known to induce degradation. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to lysis. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[23]
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and incubate overnight at 4°C with an anti-IRAK4 antibody to capture IRAK4 and any covalently attached ubiquitin. Use protein A/G beads to pull down the antibody-protein complexes.
-
Western Blot Analysis: Elute the captured proteins from the beads, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitinated IRAK4.
-
IRAK4 Kinase Activity Assay (ADP-Glo™)
This assay measures the enzymatic activity of the remaining IRAK4 protein or can be used to screen for kinase inhibition.[1][25]
-
Objective: To measure the kinase activity of IRAK4 by quantifying the amount of ADP produced in a phosphotransferase reaction.
-
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the IRAK4 kinase enzyme, a suitable substrate (e.g., Myelin Basic Protein), and the test compound (PROTAC or inhibitor).[25][26]
-
Reaction Initiation: Add an ATP solution to start the kinase reaction. The final reaction volume is typically 10-25 µL. Incubate at 30°C for 45-60 minutes.[1]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1][25]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.[1]
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the IRAK4 kinase activity. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control to determine the IC₅₀ value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the IRAK4 PROTAC on cell proliferation and cytotoxicity.[27][28]
-
Objective: To measure the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96- or 384-well plate at a desired density.
-
Compound Treatment: Add serial dilutions of the IRAK4 PROTAC to the cells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well. This single reagent lyses the cells to release ATP and provides the luciferase and luciferin (B1168401) substrate.[28]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus to the number of viable cells.
-
Data Analysis: Plot the luminescent signal against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (50% cytotoxic concentration).
-
Standard Experimental Workflow for IRAK4 PROTAC Evaluation
The development and validation of an IRAK4 PROTAC follows a logical progression of experiments to confirm its intended mechanism of action and therapeutic effect.
Figure 3: A typical experimental workflow for IRAK4 PROTAC evaluation.
Conclusion and Future Directions
Targeting IRAK4 with PROTAC technology offers a compelling therapeutic strategy that addresses the shortcomings of traditional kinase inhibitors.[5][16] By inducing the complete removal of the IRAK4 protein, these degraders can simultaneously abolish both its kinase and essential scaffolding functions, potentially leading to a more profound and durable therapeutic effect in inflammatory diseases and MYD88-mutant lymphomas.[5][6] The data emerging for IRAK4 degraders demonstrates their potential for potent, sub-nanomolar degradation and effective downstream pathway inhibition.[17]
Future research will focus on optimizing the drug-like properties of IRAK4 PROTACs, including their metabolic stability, cell permeability, and oral bioavailability.[17][29] Furthermore, exploring tissue-specific E3 ligases could lead to the development of next-generation PROTACs with enhanced safety profiles and reduced off-target effects. The continued development of IRAK4-targeting PROTACs holds significant promise for delivering novel and effective treatments for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. [PDF] The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | Semantic Scholar [semanticscholar.org]
- 13. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. portlandpress.com [portlandpress.com]
- 21. researchgate.net [researchgate.net]
- 22. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
- 24. Ubiquitination Assay - Profacgen [profacgen.com]
- 25. promega.com [promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. fishersci.com [fishersci.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 29. pubs.acs.org [pubs.acs.org]
The Linchpin of Innate Immunity: A Technical Guide to the IRAK4 Scaffolding Function in Inflammatory Diseases
Executive Summary: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). While its kinase activity has been a primary focus of research and drug development, a growing body of evidence highlights the indispensable role of its scaffolding function in the assembly and stabilization of the Myddosome signaling complex and the subsequent activation of inflammatory pathways.[1] This function is fundamental to the structural integrity and operational efficiency of this supramolecular organizing center, which is crucial for signal transduction.[1] This technical guide provides a comprehensive overview of the core concepts surrounding the IRAK4 scaffolding function, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. Understanding the nuances of IRAK4's scaffolding role is paramount for the development of novel therapeutics targeting inflammatory and autoimmune diseases.[1]
Core Concepts: Beyond the Kinase Domain
IRAK4's role in inflammation is multifaceted, extending beyond its enzymatic activity. It possesses both a kinase domain and a death domain (DD), the latter of which is central to its scaffolding capabilities.[1] The scaffolding function of IRAK4 is essential for the initial assembly of the Myddosome complex, bringing together the adaptor protein MyD88 and other IRAK family members, namely IRAK1 and IRAK2.[1][2]
Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the receptor's intracellular Toll-interleukin (TIR) domain recruits the adaptor protein MyD88.[2][3] MyD88 then serves as the foundational element for the "Myddosome," a helical signaling tower that forms through sequential death domain interactions. IRAK4 is the first kinase recruited to MyD88, followed by the recruitment and phosphorylation of IRAK1 and/or IRAK2.[2] This entire assembly is critically dependent on IRAK4 acting as a structural bridge.[4]
Studies utilizing kinase-dead (KD) knock-in mice have been instrumental in dissecting the scaffolding versus kinase functions. These studies reveal that in the absence of IRAK4 kinase activity, the Myddosome can still assemble, and partial downstream signaling, such as NF-κB and MAPK activation, can occur, albeit with different kinetics and strength depending on the specific pathway and cell type.[3][5][6][7] This demonstrates that the structural role of IRAK4 is a prerequisite for any downstream signaling.
Interestingly, there are species-specific differences in the relative importance of IRAK4's functions. In murine models, kinase activity is crucial for robust pro-inflammatory cytokine production in response to most TLR agonists.[1][3] In contrast, in human cells, the scaffolding function is often sufficient to drive inflammatory responses, with the kinase activity playing a more modulatory role.[1][3] This has significant implications for translating findings from mouse models to human diseases and for designing IRAK4-targeting therapies.[1]
Signaling Pathways Mediated by IRAK4 Scaffolding
The primary role of the IRAK4 scaffold is to facilitate the assembly of the Myddosome, which acts as a platform for the activation of downstream signaling cascades, principally the NF-κB and MAPK pathways.
Upon assembly of the MyD88-IRAK4-IRAK1/2 complex, the E3 ubiquitin ligase TRAF6 is recruited.[2] This interaction, facilitated by the IRAK proteins, leads to the K63-linked polyubiquitination of TRAF6 and other substrates. This ubiquitination event is a key signaling step, leading to the activation of the TAK1 complex, which in turn activates the IKK complex (for the NF-κB pathway) and various MAPK cascades (JNK, p38).[8] Activation of these pathways results in the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.[2]
Recent evidence also suggests the IRAK4 scaffold plays a role in integrating signals from different TLR4 adaptor pathways.[7] TLR4 is unique in that it can signal through both the MyD88-dependent and TRIF-dependent pathways. The IRAK4 scaffold appears to be required for TRIF-mediated TRAF6 activation, linking the two arms of TLR4 signaling.[3][7]
Quantitative Data on IRAK4 Scaffolding Function
Experiments comparing wild-type (WT) mice with IRAK4 kinase-inactive knock-in (Ki) mice provide quantitative insights into the contribution of the scaffolding function to inflammatory responses.
Table 1: Effect of IRAK4 Kinase Deficiency on Pro-inflammatory Cytokine Production in Murine BMDMs Data is a representative summary from multiple studies.[5][6][7] Values indicate the percentage of cytokine production relative to WT controls.
| Stimulus (TLR Ligand) | Cytokine | IRAK4 Kinase-inactive (Ki) | IRAK4 Knockout (-/-) | Implication for Scaffold Function |
| LPS (TLR4) | TNF-α | ~30-50% | ~0% | Scaffold is sufficient for partial response. |
| IL-6 | ~40-60% | ~0% | Scaffold is sufficient for partial response. | |
| IL-12 | ~10-20% | ~0% | Kinase activity is critical for IL-12. | |
| R848 (TLR7/8) | TNF-α | <10% | ~0% | Kinase activity is essential. |
| IL-6 | <10% | ~0% | Kinase activity is essential. | |
| CpG (TLR9) | TNF-α | <5% | ~0% | Kinase activity is essential. |
| IL-6 | <5% | ~0% | Kinase activity is essential. |
Table 2: Effect of IRAK4 Kinase Deficiency on Downstream Signal Transduction Based on findings from studies using murine bone marrow-derived macrophages (BMDMs).[6][7]
| Pathway | Readout | IRAK4 Kinase-inactive (Ki) | IRAK4 Knockout (-/-) | Implication for Scaffold Function |
| NF-κB | IκBα Degradation | Delayed / Partially Reduced | Abolished | Scaffold permits delayed/reduced activation. |
| p65 Phosphorylation | Delayed / Partially Reduced | Abolished | Scaffold permits delayed/reduced activation. | |
| MAPK | JNK Phosphorylation | Greatly Reduced | Abolished | Kinase activity is critical for robust JNK activation. |
| p38 Phosphorylation | Partially Reduced | Abolished | Scaffold allows for partial p38 activation. |
These data collectively demonstrate that while the IRAK4 scaffold is essential for any signal to propagate, the requirement for its kinase activity varies depending on the specific TLR and the downstream effector being measured.
Experimental Protocols
Dissecting the scaffolding function of IRAK4 requires specific molecular and cellular biology techniques.
Generation of IRAK4 Kinase-Dead (KD) Knock-in Mice
This is a foundational tool for studying the scaffold function in vivo.
-
Gene Targeting: A targeting vector is constructed to introduce point mutations into the ATP-binding site of the Irak4 gene (e.g., K213A/K214A in mice), rendering the protein kinase-dead. The vector typically includes a selection marker (e.g., neomycin resistance) flanked by loxP sites.[1]
-
ES Cell Transfection: The targeting vector is electroporated into embryonic stem (ES) cells.
-
Selection and Screening: ES cells that have undergone homologous recombination are selected using the appropriate antibiotic. Correctly targeted clones are identified by PCR and Southern blot analysis.
-
Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the mutated allele.[1]
-
Validation: Genotyping is performed by PCR analysis of tail DNA. The absence of IRAK4 kinase activity in tissues from the knock-in mice is confirmed by in vitro kinase assays using immunoprecipitated IRAK4. Western blotting is used to confirm that expression levels of the IRAK4-KD protein are comparable to the wild-type protein.[1]
Co-Immunoprecipitation (Co-IP) for Myddosome Assembly
Co-IP is used to verify the physical interaction between IRAK4 and other Myddosome components.
-
Cell Culture and Stimulation: Cells (e.g., bone marrow-derived macrophages) are stimulated with a TLR ligand (e.g., R848) or IL-1β for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. The supernatant is then incubated with an antibody specific for a Myddosome component (e.g., anti-MyD88 or anti-IRAK4) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-protein complexes.[1]
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.[1]
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against other potential members of the complex (e.g., IRAK1, IRAK4, MyD88) to confirm their interaction.
Western Blotting for Downstream Signaling
This technique is used to measure the activation (via phosphorylation) of key downstream signaling proteins.
-
Cell Stimulation and Lysis: Cells are stimulated for various time points and then lysed in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-IκBα, phospho-p65, phospho-p38, phospho-JNK). The membrane is also probed with antibodies against the total forms of these proteins as a loading control.[1]
Therapeutic Implications and Future Directions
The critical role of the IRAK4 scaffold presents a compelling therapeutic opportunity. Conventional small-molecule inhibitors that only target the kinase function of IRAK4 may not fully block pro-inflammatory signaling, especially in human cells where the scaffold function can be sufficient for pathway activation.[4][9] This recognition has spurred the development of novel therapeutic modalities.
-
IRAK4 Scaffolding Inhibitors: These are molecules designed to directly disrupt the protein-protein interactions necessary for Myddosome assembly, specifically the interaction between IRAK4 and MyD88 or IRAK1/2.[4] This approach offers the potential to inhibit IRAK4 signaling more comprehensively than kinase inhibitors alone.[4][10]
-
IRAK4 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that link a target protein (IRAK4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[11][12] By eliminating the entire IRAK4 protein, this strategy ablates both its kinase and scaffolding functions, offering the potential for superior and broader efficacy.[11][13] The IRAK4-selective degrader KT-474 has shown promise in clinical trials, significantly reducing inflammatory biomarkers in patients.[9][12]
Targeting the IRAK4 scaffold, either directly with inhibitors or through protein degradation, represents a novel and potentially more effective therapeutic approach for treating a range of inflammatory diseases, including rheumatoid arthritis, gout, and various autoinflammatory disorders.[4][9] Future research will focus on refining these strategies and exploring their efficacy and safety in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 5. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
In Vitro Characterization of PROTAC IRAK4 Degrader-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC IRAK4 degrader-10, a novel, orally active proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central kinase in innate immune signaling, IRAK4 is a high-value target for the treatment of a range of inflammatory and autoimmune diseases. This document details the experimental methodologies and quantitative data associated with the preclinical evaluation of this potent and selective IRAK4 degrader.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a master regulatory role in the innate immune system. It functions as an essential scaffold and kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, initiating a cascade that leads to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.
PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to eliminate specific disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. By removing the entire IRAK4 protein, this compound aims to abolish both its kinase and scaffolding functions, offering a more profound and durable inhibition of inflammatory signaling compared to traditional kinase inhibitors.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through a series of cell-based assays. The key parameters determined in HEK293 cells are summarized below.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | HEK293 | 7.68 nM | [1][2][3] |
| Dmax (Maximum Degradation) | HEK293 | 95.94% | [1][2][3] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the experimental approach for characterizing this compound, the following diagrams illustrate the IRAK4 signaling pathway, the mechanism of action of a Cereblon-based PROTAC, and a typical in vitro experimental workflow.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for PROTAC characterization and can be adapted for specific experimental needs.
Cell Culture and Compound Treatment
-
Cell Lines:
-
HEK293 (Human Embryonic Kidney) cells are a common starting point for initial degradation assessment.
-
Immune cell lines such as THP-1 (human monocytic) or primary cells like human peripheral blood mononuclear cells (PBMCs) are more physiologically relevant for studying effects on inflammatory signaling.
-
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293, RPMI-1640 for immune cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays should be kept below 0.5% to avoid toxicity.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the various concentrations of the PROTAC or vehicle control (DMSO). Incubation times can range from a few hours to 48 hours depending on the assay.
Western Blot for IRAK4 Degradation
This assay is fundamental for quantifying the degradation of the target protein.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for IRAK4.
-
A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to normalize for protein loading.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the level of IRAK4 is normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Cytokine Release Assay
This functional assay measures the downstream effect of IRAK4 degradation on inflammatory signaling.
-
Cell Stimulation: PBMCs or other relevant immune cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours). The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.
-
Sample Collection: After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay platform like Luminex.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated vehicle-treated control. The IC50 value, the concentration of the PROTAC that causes 50% inhibition of cytokine release, is determined by plotting the percentage of inhibition against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Binding Affinity Assays
Determining the binding affinity of the PROTAC to both IRAK4 and the E3 ligase is crucial for understanding its mechanism of action.
-
Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.
-
Procedure (SPR):
-
Recombinant IRAK4 or Cereblon protein is immobilized on a sensor chip.
-
Various concentrations of this compound are flowed over the chip.
-
The binding and dissociation are monitored in real-time, allowing for the calculation of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
This compound is a potent and efficacious degrader of IRAK4 in vitro, as demonstrated by its low nanomolar DC50 value and high maximal degradation in HEK293 cells.[1][2][3] The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro characterization of this and other IRAK4-targeting PROTACs. Further studies to determine its binding affinities, degradation kinetics in various immune cell types, and its impact on a broader range of cytokines will provide a more complete understanding of its therapeutic potential. The ability to induce the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions, positions this compound as a promising candidate for the treatment of a wide array of inflammatory and autoimmune disorders.
References
The Structural Basis of IRAK4-Cereblon Ternary Complex Formation: A Technical Guide to Targeted Degradation
Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling. Its dual role as both a kinase and a scaffolding protein makes it a compelling therapeutic target for a range of inflammatory diseases and cancers. Conventional kinase inhibitors, however, fail to address its scaffolding function. Targeted protein degradation (TPD) has emerged as a powerful modality to overcome this limitation by inducing the complete removal of the IRAK4 protein. This is achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that recruit IRAK4 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The formation of a stable and productive IRAK4-degrader-Cereblon ternary complex is the pivotal event in this process. This technical guide provides an in-depth overview of the structural biology of this ternary complex, summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular and experimental pathways for researchers, scientists, and drug development professionals.
Introduction
The Role of IRAK4 in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is indispensable for signal transduction initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[1][3] This initiates the assembly of a large, helical signaling complex known as the Myddosome, which also includes IRAK1 and/or IRAK2.[3][4] Within this complex, IRAK4 acts as the master kinase, phosphorylating and activating IRAK1.[5] Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, triggering downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the production of pro-inflammatory cytokines.[2][6][7] IRAK4's function is twofold: its kinase activity is essential for initiating the phosphorylation cascade, while its scaffolding function is crucial for the proper assembly of the Myddosome and signal integration.[2][8]
Cereblon and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary cellular machinery for protein degradation. E3 ubiquitin ligases are key components, providing substrate specificity. Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ligase complex (CRL4).[9][10][11] This complex, which also includes DDB1 and ROC1, polyubiquitinates target proteins, marking them for destruction by the proteasome.[10] A class of small molecules known as immunomodulatory imide drugs (IMiDs), and their derivatives used in PROTACs, can bind to CRBN and modulate its substrate specificity.[12][13] This "hijacking" of the E3 ligase machinery allows for the induced degradation of proteins that are not endogenous substrates of CRBN.[13][14]
Targeted Protein Degradation of IRAK4
Targeted protein degradation offers a distinct advantage over simple inhibition. While kinase inhibitors can block the catalytic function of IRAK4, they leave the protein intact, allowing its scaffolding function to persist.[15][16] PROTACs are heterobifunctional molecules designed with two distinct heads—one that binds to the target protein (IRAK4) and another that binds to an E3 ligase (like Cereblon)—connected by a chemical linker.[][18] By simultaneously binding both proteins, the PROTAC acts as a molecular bridge, forming a ternary complex.[16] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, leading to its degradation.[18] This approach eliminates both the kinase and scaffolding functions of IRAK4, offering the potential for a more profound and durable therapeutic effect.[19][20][21]
The IRAK4-Degrader-Cereblon Ternary Complex
The cornerstone of IRAK4 degradation is the formation of a stable ternary complex. The efficiency of this process is governed by the structural and chemical properties of the degrader, including the choice of ligands for IRAK4 and CRBN, and particularly the nature and length of the linker connecting them.[18]
Mechanism of Formation
A PROTAC degrader induces proximity between IRAK4 and CRBN, which do not natively interact. The formation of this complex is a critical, and often rate-limiting, step for successful degradation.[16] The stability of the complex is influenced by protein-protein interactions that may arise upon binding of the degrader, a phenomenon known as cooperativity. The optimal spatial orientation of IRAK4 relative to the E3 ligase complex is crucial for the effective transfer of ubiquitin to accessible lysine (B10760008) residues on the surface of IRAK4.[22]
Structural Insights
While a complete, experimentally determined structure of the full IRAK4-degrader-CRBN ternary complex is not yet publicly available, its design is guided by high-resolution crystal structures of the individual components. Numerous crystal structures of the IRAK4 kinase domain in complex with various inhibitors have been solved (see Table 3), revealing key binding interactions and solvent-exposed regions suitable for linker attachment.[15][23][24][25] These structures show that IRAK4 possesses a typical kinase fold with a unique tyrosine gatekeeper residue.[2][24][26]
The design of IRAK4 degraders often begins with a known IRAK4 inhibitor, which is then synthetically modified by adding a linker at a position that does not disrupt critical binding interactions.[15][] Computational modeling is frequently used to predict the conformation of the ternary complex and to optimize the linker length and composition to facilitate productive ubiquitination.[15][27] Studies have shown that linkers of insufficient length can fail to promote the formation of a stable ternary complex, resulting in poor degradation.[18][23]
Quantitative Analysis of IRAK4 Degraders
The development of effective IRAK4 degraders is driven by quantitative assessment of their biochemical and cellular activities. Key metrics include binding affinity to both IRAK4 and CRBN, efficiency of ternary complex formation, and the potency (DC₅₀) and maximal level (Dₘₐₓ) of IRAK4 degradation in cells.
Table 1: Cellular Degradation Potency of Representative IRAK4 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
|---|---|---|---|---|
| KT-474 | Human PBMCs (Monocytes) | 0.4 | >90 | [28] |
| KT-474 | Human PBMCs (Lymphocytes) | 1.5 | >90 | [28] |
| KT-474 | RAW 264.7 | 4.0 | Not Reported | [21] |
| KTX-545 | OCI-Ly10 | 1.0 | Not Reported | [29] |
| KT-413 | OCI-Ly10 | 6.0 | Not Reported | [29] |
| Compound 9 | OCI-Ly10 | ~10-100 | >80 |[18] |
Table 2: Binding Affinities and Ternary Complex Formation
| Compound | Target/Assay | Metric | Value | Citation(s) |
|---|---|---|---|---|
| KT-474 Analog | IRAK4 Binding (AlphaLISA) | IC₅₀ (nM) | 0.9 | [20] |
| KT-474 Analog | CRBN Binding (HTRF) | IC₅₀ (nM) | 180 | [20] |
| KT-474 Analog | Ternary Complex (AlphaLISA) | AUC | 14,000 | [20] |
| PROTAC Cmpd 9 | IRAK4 Binding (ITC) | K_d_ (nM) | 3.2 | [15] |
| PROTAC Cmpd 9 | VHL Binding (ITC) | K_d_ (nM) | 110 |[15] |
Note: Table 2 includes data for both Cereblon- and VHL-based degraders to illustrate typical affinity ranges.
Table 3: Selected Structural Data for IRAK4 Kinase Domain Complexes from PDB
| PDB ID | Ligand/Context | Resolution (Å) | Key Features | Citation(s) |
|---|---|---|---|---|
| 2NRU | Inhibitor-bound | 2.00 | First crystal structure of IRAK4, shows unique Tyr gatekeeper. | [2][26] |
| 5UIR | PF-06650833 Precursor | 2.64 | Structure used in fragment-based design of clinical candidate. | [30] |
| 6EGA | Type II Inhibitor | 2.51 | Captures IRAK4 in an inactive (DFG-out) conformation. | [31] |
| 8W3W | Zimlovisertib Analog | 1.98 | High-resolution structure informing on SAR. | [32] |
| 3MOP | Myddosome DD Complex | 2.86 | Structure of the MyD88-IRAK4-IRAK2 death domain complex. |[3] |
Key Experimental Protocols
Validating the mechanism of action of an IRAK4 degrader requires a suite of biophysical, structural, and cell-based assays.
Structural Determination (X-ray Crystallography)
Determining the high-resolution structure of IRAK4 in complex with a degrader or as part of the ternary complex is crucial for rational drug design.
-
Protein Expression and Purification: The IRAK4 kinase domain and the CRBN-DDB1 complex are typically expressed in insect or bacterial systems and purified using chromatography techniques.
-
Complex Formation: The purified proteins are incubated with the degrader molecule in stoichiometric excess to form the binary or ternary complex.
-
Crystallization: The complex is subjected to high-throughput screening of various crystallization conditions (e.g., pH, precipitant, temperature).
-
Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction data is processed to solve the three-dimensional electron density map and build the atomic model of the complex.[24][26]
Biophysical Assays for Ternary Complex Characterization
These assays are essential to quantify the formation and stability of the ternary complex in solution.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based proximity assay is commonly used to measure ternary complex formation.[33]
-
Principle: An IRAK4 protein tagged with one affinity tag (e.g., GST) and a CRBN protein with another (e.g., FLAG) are used. "Donor" beads are coated to recognize the IRAK4 tag, and "Acceptor" beads are coated to recognize the CRBN tag.
-
Procedure: The proteins, degrader, and beads are incubated together. If the degrader brings IRAK4 and CRBN into proximity, the beads are also brought close.
-
Readout: Upon laser excitation of the Donor bead, a singlet oxygen is released, which travels to and activates the nearby Acceptor bead, producing a chemiluminescent signal that is proportional to the amount of ternary complex formed.[33]
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):
-
Principle: Similar to AlphaLISA, this assay measures molecular proximity. One protein (e.g., IRAK4) is labeled with a donor fluorophore (e.g., Terbium) and the other (e.g., CRBN) with an acceptor fluorophore (e.g., GFP).
-
Procedure: The degrader induces a complex, bringing the fluorophores close enough for FRET to occur.
-
Readout: Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of donor to acceptor emission indicates the degree of complex formation.
-
-
NanoBRET™ Assay:
-
Principle: This assay can be performed in live cells to measure protein-protein interactions. The target protein (IRAK4) is fused to a NanoLuc® luciferase, and the E3 ligase (CRBN) is fused to a HaloTag® which is labeled with a fluorescent ligand.[16]
-
Procedure: In the presence of a degrader, the luciferase and fluorophore are brought into proximity.
-
Readout: The luciferase generates light that excites the nearby fluorophore, and the resulting BRET signal is measured.[16]
-
Cellular Assays for Degradation and Functional Output
These assays confirm that the degrader is active in a cellular context.
-
Western Blotting:
-
Principle: A standard semi-quantitative method to visualize protein levels.
-
Procedure: Cells are treated with the degrader for a set time course. Cell lysates are prepared, and proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to IRAK4. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. A housekeeping protein (e.g., GAPDH) is used as a loading control.[16]
-
-
Meso Scale Discovery (MSD) or ELISA:
-
Principle: Quantitative immunoassays for measuring protein levels in lysates or cytokines in culture supernatants.
-
Procedure: For degradation, cell lysates are added to plates coated with a capture antibody. A detection antibody is added to form a sandwich, and a signal is generated. For functional output, cells are stimulated with a TLR agonist (e.g., LPS, R848) in the presence of the degrader, and the amount of secreted cytokines (e.g., IL-6, TNF-α) is measured in the supernatant.[6][20]
-
-
Mass Spectrometry-based Proteomics:
-
Principle: An unbiased and highly sensitive method to quantify changes in protein levels across the proteome.
-
Procedure: Cells are treated with the degrader, and protein lysates are digested into peptides. The peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify thousands of proteins, confirming the selectivity of IRAK4 degradation.[28]
-
Visualizing Key Processes
Diagrams created using DOT language provide a clear visual summary of the complex biological and experimental pathways involved.
Caption: IRAK4 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rcsb.org [rcsb.org]
- 27. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 29. kymeratx.com [kymeratx.com]
- 30. rcsb.org [rcsb.org]
- 31. rcsb.org [rcsb.org]
- 32. rcsb.org [rcsb.org]
- 33. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Oral Bioavailability and Pharmacokinetics of PROTAC IRAK4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key considerations and methodologies for assessing the oral bioavailability and pharmacokinetics of PROTAC (Proteolysis-Targeting Chimera) IRAK4 degraders. While specific in vivo pharmacokinetic data for "PROTAC IRAK4 degrader-10" is not publicly available, this document will detail the available in vitro data for this compound and present a thorough guide to the experimental protocols used in the field, using data from other published IRAK4 degraders as illustrative examples.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[4] This cascade culminates in the production of pro-inflammatory cytokines. Given its central role, targeting IRAK4 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[3] PROTACs offer a novel approach by inducing the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions, which may offer a more profound and sustained therapeutic effect than traditional inhibitors.[1]
This compound: In Vitro Profile
This compound is an orally active, Cereblon-based PROTAC designed to induce the degradation of IRAK4.[5][6][7] While in vivo pharmacokinetic data is not available in the public domain, its in vitro degradation capabilities have been characterized.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (half-maximal degradation concentration) | HEK293 | 7.68 nM | [5][6][7] |
| Dₘₐₓ (maximum degradation) | HEK293 | 95.94% | [5][6][7] |
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Ligand binding to the receptor initiates the assembly of the Myddosome complex, leading to IRAK4-mediated downstream signaling and inflammatory cytokine production.
Experimental Protocols for Determining Oral Bioavailability and Pharmacokinetics
The assessment of a PROTAC's oral bioavailability and pharmacokinetic (PK) profile is a multi-step process involving a series of in vitro assays and in vivo studies.
Before advancing to in vivo studies, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are performed to predict the PK properties of the PROTAC.
-
Solubility: Aqueous solubility is determined in buffers that mimic physiological pH (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid - FaSSIF). Poor solubility can be a primary obstacle to oral absorption.[8]
-
Permeability: Cell-based assays, such as the Caco-2 or MDCK permeability assay, are used to assess a compound's ability to cross the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is measured. High efflux ratios, determined using cell lines overexpressing transporters like P-glycoprotein (MDR1), can indicate that the compound is actively pumped out of cells, limiting absorption.[3]
-
Metabolic Stability: The stability of the PROTAC is evaluated in liver microsomes (human, rat, mouse) or hepatocytes.[3] These assays measure the rate of metabolism by cytochrome P450 enzymes, providing an estimate of intrinsic clearance and first-pass metabolism, which directly impacts oral bioavailability.[9]
-
Plasma Protein Binding: The extent to which a PROTAC binds to plasma proteins is measured, as only the unbound fraction is typically pharmacologically active and available for distribution and clearance.
In vivo PK studies are essential for determining the definitive oral bioavailability and other key parameters. These are typically conducted in animal models such as mice or rats before progressing to larger species.[][11]
-
Study Design:
-
Animal Model: Rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats) are commonly used for initial PK screening.[12]
-
Dosing: Two groups of animals are used. One group receives the PROTAC intravenously (IV) to determine clearance and volume of distribution. The second group receives the compound orally (PO), typically via gavage.[3]
-
Formulation: The PROTAC must be formulated in a suitable vehicle for both IV and PO administration to ensure solubility and stability. For example, an IV formulation might be a solution in DMSO/PEG400/water, while a PO formulation could be a suspension in a solution like 20% HP-β-CD.[3]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.[12]
-
Sample Analysis: Plasma is separated by centrifugation. The concentration of the PROTAC in the plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).[14]
-
Key Parameters:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time at which Cₘₐₓ is observed.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
-
Oral Bioavailability (F%): This is the fraction of the orally administered dose that reaches systemic circulation. It is calculated using the following formula:[11]
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Case Studies: Pharmacokinetics of Orally Bioavailable IRAK4 Degraders
The following tables summarize published pharmacokinetic data for other IRAK4 PROTACs, illustrating the type of data generated from the protocols described above.
HPB-143 is an IRAK4 PROTAC with reported oral bioavailability.[15]
| Species | Dose (PO) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | F% | Reference |
| Mouse | 10 mg/kg | 3659 | 0.5 | 2285 | 49% | [15] |
| Rat | 10 mg/kg | 2160 | 2.53 | 14805 | N/A | [15] |
| Beagle Dog | 10 mg/kg | 1117 | 2.67 | 10764 | N/A | [15] |
| N/A: Not Available |
KT-474 is a clinical-stage, orally bioavailable IRAK4 degrader.[2][12] While specific preclinical bioavailability percentages are not detailed in the provided search results, its PK has been characterized in mice and healthy human volunteers.
| Species | Dose | Route | Cₘₐₓ | Tₘₐₓ | Key Observation | Reference |
| Mouse | N/A | PO | N/A | ~2 hours | Measurable plasma levels up to 24 hours. | [1] |
| Human | 25-200 mg QD | PO | Dose-dependent | 8-24 hours | Near-complete IRAK4 degradation (up to 98%) was sustained over 14 days. | [14] |
| N/A: Not Available in search results |
Workflow for Pharmacokinetic Assessment
The diagram below outlines the typical workflow for assessing the oral pharmacokinetics of a PROTAC degrader, from initial in vitro screening to in vivo evaluation.
Conclusion
Achieving oral bioavailability for PROTACs, which often have molecular properties "beyond the Rule of Five," is a significant challenge in drug development.[8][16] A systematic approach combining predictive in vitro ADME assays with definitive in vivo pharmacokinetic studies is crucial for success. While specific in vivo data for this compound are not publicly available, the methodologies and workflows detailed in this guide provide a robust framework for its evaluation. The progress of molecules like KT-474 and HPB-143 demonstrates that with careful optimization of physicochemical properties, potent and selective IRAK4 degraders can be developed as effective oral therapeutics for inflammatory and autoimmune diseases.
References
- 1. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sinobiological.com [sinobiological.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. amsbio.com [amsbio.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymedbiopharma.com [polymedbiopharma.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to IRAK4 as a Therapeutic Target in Autoimmune Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its pivotal role in orchestrating the downstream activation of key inflammatory transcription factors, such as NF-κB and AP-1, has positioned it as a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[2][3] Dysregulation of the IRAK4 signaling cascade is implicated in the pathophysiology of conditions like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[4][5] Consequently, the development of small molecule inhibitors and degraders targeting IRAK4 has become a major focus of pharmaceutical research, offering a novel strategy to suppress the overactive immune responses that characterize these disorders.[6][7] This guide provides a comprehensive overview of IRAK4's function, the rationale for its therapeutic targeting, a summary of key preclinical and clinical data, and detailed experimental protocols relevant to drug discovery efforts.
The IRAK4 Signaling Pathway: A Central Node in Innate Immunity
IRAK4 is integral to the signal transduction of all MyD88-dependent TLRs (except TLR3) and IL-1R family members.[8][9] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 through interactions between their respective death domains.[3] This proximity induces the formation of a signaling complex known as the Myddosome.[9] IRAK4, considered the "master IRAK," is the most upstream and essential kinase in this pathway.[1]
Once recruited to the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and/or IRAK2.[8][10] This phosphorylation event is crucial for the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8] TRAF6 activation leads to the engagement of downstream kinase cascades, including the TAK1-IKK complex and the mitogen-activated protein kinase (MAPK) pathways (JNK, p38).[1][3][11] The ultimate result is the activation of transcription factors NF-κB and AP-1, which drive the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other mediators of inflammation.[4][8][12] The kinase activity of IRAK4 is indispensable for these downstream events, and its inhibition effectively blocks this inflammatory cascade.[1][11][13]
Rationale for Targeting IRAK4 in Autoimmune Disorders
The central role of IRAK4 in mediating signals for a broad range of inflammatory stimuli makes it an ideal therapeutic checkpoint.[8] Unlike targeting a single downstream cytokine like TNF-α, inhibiting IRAK4 has the potential to suppress the production of multiple pro-inflammatory mediators simultaneously.[8] This upstream intervention could offer greater therapeutic benefits and potentially overcome resistance mechanisms seen with single-cytokine blockers.[8]
Genetic evidence from humans and mice supports IRAK4 as a viable target. Humans with IRAK4 deficiency are susceptible to certain bacterial infections but do not typically suffer from chronic inflammatory or autoimmune diseases.[1][3] Moreover, IRAK4 kinase-inactive knock-in mice are resistant to endotoxin-induced shock and show markedly reduced inflammatory responses, suggesting that inhibiting the kinase function alone is sufficient for a powerful anti-inflammatory effect while potentially preserving some host defense mechanisms.[11][14] This therapeutic window makes IRAK4 inhibition a promising strategy for chronic autoimmune conditions where the innate immune system is pathologically activated, such as:
-
Rheumatoid Arthritis (RA): TLR signaling is implicated in the synovitis and joint destruction characteristic of RA.[5][15] IRAK4 inhibitors are expected to block the production of key cytokines like IL-1, IL-6, and TNF-α within the joint.[15][16]
-
Systemic Lupus Erythematosus (SLE): TLR7 and TLR9, which signal through IRAK4, are known to recognize self-nucleic acids, driving the production of type I interferons and autoantibodies in SLE.[1]
-
Other Conditions: The therapeutic potential of IRAK4 inhibition extends to psoriasis, inflammatory bowel disease, and hidradenitis suppurativa.[4][17]
Quantitative Data on IRAK4 Inhibitors
A number of IRAK4 inhibitors and degraders have been evaluated in preclinical and clinical studies. Their potency and efficacy are summarized below.
Table 1: Biochemical Potency of Select IRAK4 Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| PF-06426779 | 1 | Kinase assay | [18] |
| BMS-986126 | 5.3 | Kinase assay | [18][19] |
| ND-2158 | ~10-100 | Kinase assay | [19][20] |
| IRAK inhibitor 6 | 160 | Cell-free assay | [18] |
| IRAK-1-4 Inhibitor I | 200 | Kinase assay |[18] |
Table 2: Preclinical In Vivo Efficacy of IRAK4 Inhibitors
| Compound | Animal Model | Key Outcomes | Reference |
|---|---|---|---|
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Protected rats from CIA. | [21][22] |
| PF-06650833 | Mouse (pristane-induced & MRL/lpr) Lupus | Reduced circulating autoantibody levels. | [21][22] |
| ND-2158 / ND-2110 | Mouse Collagen-Induced Arthritis | Alleviated arthritis symptoms. | [19] |
| CA-4948 | Patient-Derived Xenograft (DLBCL) | Showed tumor growth inhibition (49-53%). |[23] |
Table 3: Clinical Trial Data for IRAK4 Modulators
| Compound (Sponsor) | Indication(s) | Phase | Key Findings / Pharmacodynamics | Reference |
|---|---|---|---|---|
| PF-06650833 (Zimlovisertib) | Healthy Volunteers, RA, SLE | 1 | Favorable safety profile. Reduced IFN gene signature in healthy volunteers. Sustained decrease in serum hs-CRP. | [21][22][24] |
| KT-474 (Kymera) | Healthy Volunteers, HS, AD | 1 | Robust IRAK4 degradation (up to 98%). Inhibition of ex vivo cytokine induction (LPS/R848). | [5][25][26] |
| BAY1834845 (Zabedosertib) | Healthy Volunteers | 1 | Suppressed systemic (LPS-induced) and local (IMQ-induced) inflammation. Reduced serum TNF-α and IL-6 by ≥80%. | [27] |
| BAY1830839 (Bayer) | Healthy Volunteers | 1 | Suppressed systemic (LPS-induced) and local (IMQ-induced) inflammation. Stronger suppression of R848-driven responses than BAY1834845. |[27] |
Key Experimental Methodologies
The evaluation of IRAK4 inhibitors relies on a hierarchy of assays, from biochemical potency determination to cellular target engagement and functional downstream readouts.
Biochemical IRAK4 Kinase Activity Assay
These assays directly measure the enzymatic activity of purified IRAK4 and its inhibition by test compounds. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the phosphorylation reaction.
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant IRAK4 enzyme in Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).[28]
-
Prepare a 2X substrate/ATP solution containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Assay Buffer.[18][28]
-
Prepare serial dilutions of the test inhibitor (e.g., in DMSO), followed by a further dilution in Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration should be ≤1%.[18]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X inhibitor dilutions to "Test" wells.
-
Add 5 µL of Kinase Assay Buffer with corresponding DMSO concentration to "Positive Control" (no inhibition) and "Negative Control" (no enzyme) wells.[18]
-
-
Enzyme Addition:
-
Add 5 µL of 2X IRAK4 enzyme solution to "Test" and "Positive Control" wells.
-
Add 5 µL of Kinase Assay Buffer to "Negative Control" wells.
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.[18]
-
-
Reaction Initiation:
-
Reaction Termination and ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "Negative Control" background signal from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control."
-
Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Cellular Target Engagement Assay
To confirm that a compound engages IRAK4 within a cellular context, assays measuring the phosphorylation of its most proximal substrate, IRAK1, are employed. This provides a direct biomarker of IRAK4 activity.[29]
Protocol: Electrochemiluminescence (ECL)-Based IRAK1 Activation Assay
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., THP-1 monocytes or primary human PBMCs) in appropriate media.
-
Pre-incubate cells with serial dilutions of the IRAK4 inhibitor for a specified time (e.g., 1 hour).
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR ligand (e.g., R848 or LPS) to activate the IRAK4 pathway. An unstimulated control should be included.
-
-
Cell Lysis:
-
After a short stimulation period (e.g., 5-15 minutes), lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
ECL Detection (e.g., Meso Scale Discovery platform):
-
Use a sandwich immunoassay format. A plate is coated with a capture antibody for total IRAK1.
-
Add cell lysates to the wells and incubate to allow IRAK1 to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated IRAK1 (p-IRAK1). This antibody is conjugated with an ECL tag (e.g., SULFO-TAG™).
-
Wash the plate again.
-
Add Read Buffer and analyze the plate on an ECL reader. The intensity of the emitted light is proportional to the amount of p-IRAK1.
-
-
Data Analysis:
-
Normalize the p-IRAK1 signal to the total IRAK1 signal (if measured in a parallel well) or total protein concentration.
-
Determine the IC50 of the inhibitor by plotting the reduction in the p-IRAK1 signal against the inhibitor concentration. This assay validates IRAK4 engagement in a physiologically relevant environment.[29][30]
-
Therapeutic Modalities: Inhibition vs. Degradation
While small molecule inhibitors that bind to the ATP pocket of IRAK4 are the most common approach, they only block its kinase activity.[4][31] IRAK4 also possesses a critical scaffolding function, which is necessary for the assembly of the Myddosome and may not be fully addressed by kinase inhibitors.[29][32] This has led to the development of an alternative strategy: targeted protein degradation.
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to the target protein (IRAK4) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[5] This approach eliminates both the kinase and scaffolding functions of the protein, which may offer a more profound and durable anti-inflammatory effect compared to simple inhibition.[5][26] KT-474 is a leading example of an IRAK4 degrader that has shown robust activity in clinical trials.[25]
Conclusion and Future Directions
IRAK4 stands out as a compelling, high-value target for the treatment of autoimmune diseases. Its upstream position in the TLR/IL-1R signaling pathway allows for broad-spectrum inhibition of inflammatory cytokine production.[8][12] Early clinical data for both small molecule inhibitors and protein degraders are encouraging, demonstrating clear pharmacodynamic effects and acceptable safety profiles.[24][25]
Key challenges remain, including defining the optimal level of IRAK4 inhibition to balance efficacy with the potential for increased infection risk. Furthermore, identifying patient populations and biomarkers that predict response to IRAK4-targeted therapies will be crucial for their successful clinical development and implementation.[16] The continued exploration of both kinase inhibitors and degraders will elucidate the relative importance of IRAK4's enzymatic and scaffolding functions and will ultimately provide novel, potent therapeutic options for patients suffering from debilitating autoimmune disorders.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 22. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. curis.com [curis.com]
- 24. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - ProQuest [proquest.com]
- 27. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scbt.com [scbt.com]
- 32. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC IRAK4 Degrader-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of PROTAC IRAK4 degrader-10 in a cell culture setting. The methodologies outlined below are intended to guide researchers in assessing the efficacy and mechanism of action of this targeted protein degrader.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor stimulation, IRAK4 is recruited to the Myddosome signaling complex, where it acts as a master kinase, phosphorylating and activating downstream targets, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2][4] Given its central role in inflammatory responses, IRAK4 is a compelling therapeutic target for a range of autoimmune diseases and cancers.[3]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[5][6] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5][7] This approach not only inhibits the target's function but eliminates the protein entirely, potentially offering a more profound and sustained pharmacological effect compared to traditional inhibitors.[8][9]
This compound is a Cereblon-based PROTAC designed to specifically target IRAK4 for degradation.[10][11] This document outlines the protocols to quantify its degradation efficiency, and to characterize its mechanism of action in relevant cell lines.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound | HEK293 | 7.68 | 95.94 | Cereblon | [10][11] |
Note: DC50 (half-maximal degradation concentration) is the concentration of the degrader that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the IRAK4 signaling pathway and the mechanism of action of this compound.
Caption: IRAK4 Signaling Pathway in Innate Immunity.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
Application Notes and Protocols: Utilizing PROTAC IRAK4 Degrader-10 in HEK293 and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC IRAK4 degrader-10, a Cereblon-based Proteolysis Targeting Chimera (PROTAC), for inducing the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in HEK293 and THP-1 cell lines. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key target in immunology and oncology research.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This binding event forms a ternary complex between IRAK4 and CRBN, leading to the ubiquitination of IRAK4 and its subsequent degradation by the proteasome[3][4]. This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition by eliminating both the enzymatic and scaffolding functions of IRAK4[5][6].
Data Presentation
Quantitative Data for this compound
The following table summarizes the reported activity of this compound in the HEK293 cell line.
| Cell Line | Parameter | Value | Reference |
| HEK293 | DC50 | 7.68 nM | [1][2] |
| HEK293 | Maximum Degradation (Dmax) | 95.94% | [1][2] |
Note: As of the latest available data, specific quantitative data (DC50, Dmax) for this compound in the THP-1 cell line has not been reported in the reviewed literature. The following table provides data for other IRAK4 PROTAC degraders in THP-1 cells for contextual reference.
Reference Data for Other IRAK4 PROTACs in THP-1 Cells
| PROTAC Degrader | Parameter | Value | Reference |
| FIP22 | DC50 | 10.6 nM | [7] |
| KT-474 | DC50 | 8.9 nM | [8] |
| PROTAC IRAK4 degrader-8 | DC50 | 1.8 nM | [9] |
Signaling Pathway and Experimental Workflow Visualization
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent TLR/IL-1R signaling pathway, which ultimately leads to the activation of NF-κB and MAPK signaling cascades.
Experimental Workflow for IRAK4 Degradation
This diagram outlines the key steps for assessing the efficacy of this compound in cell lines.
Experimental Protocols
Protocol 1: Culture and Treatment of HEK293 Cells
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Seeding for Experiment:
-
Seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For a dose-response experiment, serially dilute the stock solution to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
For a time-course experiment, use a fixed concentration (e.g., 10 nM) and vary the treatment duration (e.g., 2, 4, 8, 12, 24 hours).
-
Add the diluted degrader to the respective wells. Include a DMSO-only control.
-
-
Cell Lysis and Protein Analysis:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Proceed with Western Blot analysis to determine IRAK4 protein levels.
-
Protocol 2: Culture and Treatment of THP-1 Cells
-
Cell Culture:
-
Culture THP-1 suspension cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Maintain cells at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Seeding for Experiment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For a dose-response experiment, serially dilute the stock solution to achieve final concentrations ranging from 0.1 nM to 1000 nM.
-
For a time-course experiment, use a fixed concentration (e.g., 10 nM) and vary the treatment duration (e.g., 2, 4, 8, 12, 24 hours).
-
Add the diluted degrader to the respective wells. Include a DMSO-only control.
-
-
Cell Lysis and Protein Analysis:
-
Following treatment, collect the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Proceed with Western Blot analysis to determine IRAK4 protein levels.
-
Protocol 3: Western Blot Analysis for IRAK4 Degradation
-
Sample Preparation:
-
Mix cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the intensity of the IRAK4 band relative to the loading control.
-
Calculate the percentage of IRAK4 degradation compared to the DMSO control to determine DC50 and Dmax values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with PROTAC IRAK4 Degrader-10 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase and scaffold protein in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of target proteins. By hijacking the ubiquitin-proteasome system, PROTACs can eliminate the target protein, offering a potential advantage over traditional inhibitors by abrogating both kinase and scaffolding functions.
This document provides detailed application notes and protocols for conducting in vivo studies with PROTAC IRAK4 degrader-10 in mouse models. While specific in vivo data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on studies with other well-characterized oral IRAK4 PROTACs, such as KT-474, and the available in vitro data for this compound.
This compound: In Vitro Profile
This compound, also referred to as compound 10, is an orally active PROTAC that utilizes a Cereblon (CRBN) E3 ligase ligand to induce the degradation of IRAK4.[1]
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| This compound | HEK293 | 7.68 | 95.94 | Cereblon | [1] |
In Vivo Studies with Oral IRAK4 Degraders: Data Overview
The following tables summarize quantitative data from in vivo studies with other oral IRAK4 PROTACs, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of IRAK4 Degraders in Mouse Models of Inflammation
| Compound | Mouse Model | Dosing Regimen | Readout | Results | Reference |
| KT-474 | Lipopolysaccharide (LPS)-induced acute inflammation | Oral administration | IL-6 inhibition | Modest inhibition of IL-6 | [2] |
| Unnamed IRAK4 degrader | Monosodium urate (MSU) air pouch model of gouty arthritis | Oral administration | Neutrophil infiltration | Dose-dependent decrease in neutrophil infiltration (p=0.002) | [3] |
Table 2: Pharmacokinetic Properties of an Oral IRAK4 Degrader (KT-474) in Mice
| Parameter | Value | Conditions | Reference |
| Time to Cmax | 2 hours | Oral administration | [4] |
| Plasma Levels | Measurable up to 24 hours | Oral administration | [4] |
| Tissue Distribution | Higher levels in liver, kidney, and spleen compared to plasma at 28 hours post-dose. No compound detected in brain tissue. | Oral administration | [2] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling cascade initiated by TLR/IL-1R activation.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
In Vivo Experimental Workflow
Caption: A typical workflow for in vivo studies of an IRAK4 degrader.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast mice for 4 hours prior to dosing.
-
Administer a single dose of this compound via oral gavage at the desired concentration (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the degrader at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 2: Pharmacodynamic (PD) and Efficacy Study in an LPS-Induced Inflammation Mouse Model
Objective: To evaluate the in vivo IRAK4 degradation and anti-inflammatory efficacy of this compound.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α)
-
Western blot reagents (antibodies for IRAK4 and a loading control like GAPDH)
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle orally to mice.
-
-
Induction of Inflammation:
-
At a specified time after degrader administration (e.g., 2-4 hours), inject mice intraperitoneally with LPS (e.g., 1 mg/kg).
-
-
Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 2-6 hours), collect blood and spleen tissues.
-
-
Cytokine Analysis (Efficacy):
-
Prepare serum from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using ELISA kits according to the manufacturer's instructions.
-
-
IRAK4 Degradation Analysis (Pharmacodynamics):
-
Prepare protein lysates from the spleen tissues.
-
Perform Western blot analysis to determine the levels of IRAK4 protein. Use a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis:
-
Compare the cytokine levels and IRAK4 protein levels between the vehicle-treated and degrader-treated groups to assess efficacy and target engagement.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound in mouse models. While specific in vivo data for this compound is limited, the information gathered from studies on similar oral IRAK4 degraders provides a strong basis for experimental design and data interpretation. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of this compound and for advancing its potential as a therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
Application Notes and Protocols: Lipopolysaccharide (LPS)-Induced Inflammation Model for Evaluating IRAK4 Degraders
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune response.[1][2][3] It is a key component of the Myddosome signaling complex, which forms upon activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][3] Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6]
IRAK4 possesses a dual function: it has kinase activity that phosphorylates downstream targets like IRAK1, and it also serves as a crucial scaffolding protein essential for the assembly of the signaling complex.[7][8][9] While traditional kinase inhibitors can block the catalytic function, they may not fully abrogate the inflammatory signal due to the remaining scaffold function.[7][8] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy.[10] IRAK4 degraders are bifunctional molecules designed to recruit IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent elimination by the proteasome.[1][7] This approach eliminates the entire protein, thereby nullifying both its kinase and scaffolding roles, which can lead to a more profound and sustained anti-inflammatory effect compared to kinase inhibition alone.[7][9]
This document provides a detailed methodology for establishing an in vitro LPS-induced inflammation model using common immune cell lines (e.g., RAW 264.7, THP-1) or primary cells (PBMCs) to screen and characterize the efficacy of IRAK4 degraders.
Signaling Pathway and Mechanism of Action
LPS binding to the TLR4 complex on the cell surface triggers the recruitment of the adaptor protein MyD88.[3][6] This leads to the assembly of the "Myddosome," a complex where IRAK4 is recruited and activated.[3][7] Activated IRAK4 then phosphorylates IRAK1, initiating downstream cascades that activate key transcription factors like NF-κB and IRF5, ultimately driving the expression of pro-inflammatory genes.[2][3][11] An IRAK4 degrader binds to the IRAK4 protein and an E3 ligase, forming a ternary complex that tags IRAK4 for proteasomal degradation, thus dismantling the signaling hub.
Experimental Workflow
The general workflow involves preparing immune cells, pre-treating them with the IRAK4 degrader at various concentrations, stimulating inflammation with LPS, and then harvesting samples for downstream analysis of IRAK4 protein levels, cell viability, and cytokine production.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol is generalized for macrophage-like cell lines. Specific cell densities and incubation times may need optimization.
-
Cell Seeding : Seed RAW 264.7 or differentiated THP-1 cells in 96-well plates for ELISA and viability assays (e.g., 1 x 10⁵ cells/well) and in 6-well plates for Western blotting (e.g., 1 x 10⁶ cells/well).[12][13] Culture in complete RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Adherence : Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Compound Pre-treatment : Remove the old medium. Add fresh medium containing the IRAK4 degrader at desired final concentrations (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO). Incubate for 1-4 hours.[14]
-
LPS Stimulation : Without removing the compound-containing medium, add LPS to a final concentration of 100-500 ng/mL.[7][15][16]
-
Incubation : Incubate the cells for the desired period.
-
Sample Harvesting :
-
Supernatant : Carefully collect the cell culture supernatant from each well, centrifuge to remove cell debris, and store at -80°C for ELISA.
-
Cell Lysate : Wash the remaining adherent cells with ice-cold PBS. Add RIPA lysis buffer with protease and phosphatase inhibitors, scrape the cells, and collect the lysate.[1] Store at -80°C for Western blotting.
-
Protocol 2: Cell Viability (MTT) Assay
This should be run in parallel to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[17]
-
Cell Treatment : Seed and treat cells with the IRAK4 degrader in a separate 96-well plate as described in Protocol 1, but do not add LPS.
-
MTT Addition : After the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][17]
-
Incubation : Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]
-
Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[12][17]
-
Data Acquisition : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[12][17]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for IRAK4 Degradation
This protocol verifies the primary mechanism of action—the degradation of the target protein.[1]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.[1]
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.[1]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[1][14]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[1][14]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody against total IRAK4 (e.g., 1:1000 dilution).[1][18] In parallel, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., GAPDH or β-actin).[14]
-
Washing : Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection : Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[1][14]
-
Analysis : Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the IRAK4 signal to the loading control to determine the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α & IL-6)
This assay quantifies the functional downstream effect of IRAK4 degradation.
-
Reagent Preparation : Prepare all reagents, standards, and samples as per the commercial ELISA kit manufacturer's instructions (e.g., Thermo Fisher, R&D Systems).[16][19][20] Allow all reagents to reach room temperature before use.[19]
-
Coating (if applicable) : If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at room temperature.[21]
-
Blocking : Wash the plate and block with an appropriate blocking buffer for 1 hour.[20]
-
Sample/Standard Addition : Add 100 µL of diluted standards and cell culture supernatants to the appropriate wells.[19][22] Cell culture supernatants may need to be diluted (e.g., 4-fold) in the assay diluent.[19]
-
Incubation : Cover the plate and incubate for 2 hours at room temperature.[19][22]
-
Washing : Aspirate the solution and wash the wells 3-5 times with the provided wash buffer.[21][22]
-
Detection Antibody : Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[21][22]
-
Enzyme Conjugate : Wash the wells again. Add 100 µL of streptavidin-HRP conjugate and incubate for 30-60 minutes.[21][22]
-
Substrate Addition : Wash the wells. Add 100 µL of TMB substrate and incubate in the dark for 20-30 minutes.[20][21]
-
Stop Reaction : Add 50-100 µL of stop solution to each well.[21][22]
-
Data Acquisition : Measure the absorbance at 450 nm (with a reference wavelength of 550-630 nm if possible) within 30 minutes.[21][22]
-
Analysis : Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample.
Data Presentation and Expected Results
The efficacy of an IRAK4 degrader is typically assessed by its DC₅₀ (concentration for 50% degradation) and its ability to inhibit downstream cytokine production. The data below is representative for a prototypical IRAK4 degrader, KT-474.
Table 1: In Vitro Efficacy of IRAK4 Degrader KT-474
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IRAK4 Degradation (DC₅₀) | RAW 264.7 | 4.0 nM | [7][8] |
| IRAK4 Degradation (DC₅₀) | THP-1 | ~1.7 µM | [10] |
| LPS-induced IL-6 Inhibition | hPBMCs | Potent Inhibition | [10] |
| LPS-induced TNF-α Inhibition | RAW 264.7 | Significant Inhibition |[7] |
Table 2: Comparison of IRAK4 Degrader (KT-474) vs. Kinase Inhibitor
| Downstream Effect | IRAK4 Kinase Inhibitor | IRAK4 Degrader (KT-474) | Reference |
|---|---|---|---|
| IRAK4 Protein Level | No change | Degraded | [7] |
| IRAK4 Phosphorylation | Inhibited | Inhibited | [7] |
| LPS-induced NF-κB Nuclear Translocation | Partial Inhibition | Strongly Inhibited | [7][9] |
| Anti-inflammatory Efficacy | Moderate | Superior |[7][8] |
These tables illustrate that while both degraders and inhibitors can block IRAK4's kinase activity, only degraders eliminate the protein, leading to more effective blockade of downstream signaling pathways like NF-κB activation.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kymeratx.com [kymeratx.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. The phytochemical arbutin exerts potent anti-Toxoplasma effects through activation of cell-autonomous defense mechanisms while attenuating inflammation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bmgrp.com [bmgrp.com]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for IRAK4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a highly attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and even certain cancers.[2][3][4][5] Traditional small molecule inhibitors of IRAK4 have shown promise; however, a newer therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage.[6] PROTACs are heterobifunctional molecules that, instead of merely inhibiting the target protein, induce its degradation through the ubiquitin-proteasome system.[7][8] This approach can lead to a more profound and sustained therapeutic effect.[9]
Despite their potential, PROTACs often possess challenging physicochemical properties, such as high molecular weight and poor solubility, which can limit their bioavailability and cellular uptake.[10][11][12] Nanoparticle-based delivery systems offer a promising solution to overcome these hurdles.[][14][15][16] By encapsulating IRAK4 PROTACs within nanoparticles, it is possible to improve their solubility, stability, and pharmacokinetic profile, and even achieve targeted delivery to specific tissues or cell types.[17][18][19] This document provides detailed application notes and protocols for the development and evaluation of nanoparticle-based delivery systems for IRAK4 PROTACs.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of downstream inflammatory responses.
Nanoparticle-Based Delivery Systems
Various types of nanoparticles can be employed to deliver IRAK4 PROTACs, with lipid-based and polymer-based nanoparticles being the most common.[][15]
-
Lipid-Based Nanoparticles (LNPs): These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[20][21][22][23] LNPs are attractive due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophobic and hydrophilic drugs.[15][24] Their lipidic nature facilitates fusion with cell membranes, enhancing intracellular delivery.[24]
-
Polymer-Based Nanoparticles: These are typically formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG).[25][26][27] Polymeric nanoparticles offer high stability, controlled release kinetics, and the potential for surface modification to enable targeted delivery.[12][28]
Quantitative Data Summary
While specific data for nanoparticle-formulated IRAK4 PROTACs is emerging, the following table summarizes key in vitro efficacy data for a known IRAK4 PROTAC, KT-474. This data serves as a benchmark for evaluating newly developed formulations.
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | Parameter | Value | Reference |
| KT-474 | IRAK4 | CRBN | THP-1 / Human PBMCs | DC50 | 0.88 nM | [9] |
| KT-474 | IRAK4 | CRBN | THP-1 / Human PBMCs | Dmax | 101% | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Nanoparticle Formulation
The following diagram outlines a general workflow for the formulation of IRAK4 PROTAC-loaded nanoparticles.
a. Protocol for Lipid Nanoparticle Formulation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the chosen lipids (e.g., DSPC, cholesterol, DSPE-PEG) and the IRAK4 PROTAC in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form a suspension of multilamellar vesicles.
-
Size Reduction: To obtain small unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any free, unencapsulated PROTAC by dialysis or size exclusion chromatography.
b. Protocol for Polymer-Based Nanoparticle Formulation (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the IRAK4 PROTAC in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated PROTAC.
-
Lyophilization: Lyophilize the nanoparticles for long-term storage.
Nanoparticle Characterization
A thorough characterization of the formulated nanoparticles is crucial to ensure their quality and performance.[28][29][30]
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the nanoparticles.[29] |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.[29] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles.[31] |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy | To quantify the amount of IRAK4 PROTAC encapsulated within the nanoparticles. |
Protocol for Determining Encapsulation Efficiency (EE%)
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated PROTAC by centrifugation.
-
Quantify the amount of free PROTAC in the supernatant using a validated HPLC or UV-Vis method.
-
Calculate the EE% using the following formula: EE% = [(Total amount of PROTAC - Amount of free PROTAC) / Total amount of PROTAC] x 100
In Vitro Efficacy Assays
The following workflow outlines the key in vitro assays to evaluate the efficacy of the nanoparticle-formulated IRAK4 PROTACs.[7]
a. Protocol for Western Blot Analysis of IRAK4 Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., THP-1 monocytes) in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the nanoparticle-formulated IRAK4 PROTAC, free PROTAC, and control formulations.
-
Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for IRAK4. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of IRAK4 degradation relative to the loading control.
b. Protocol for Cytokine Release Assay (ELISA)
-
Cell Treatment and Stimulation: Treat the cells with the nanoparticle formulations as described above. After a suitable pre-incubation period, stimulate the cells with a TLR ligand (e.g., LPS or R848) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant at different time points after stimulation.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokine secretion in cells treated with the IRAK4 PROTAC formulations to those in control-treated cells.
c. Protocol for Ternary Complex Formation Assay (In Vitro Pull-down)
This assay helps to confirm that the PROTAC can effectively bridge the IRAK4 protein and the E3 ligase.[32][33]
-
Protein Purification: Purify recombinant IRAK4 protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Complex Formation: Incubate the purified IRAK4, the E3 ligase complex, and the IRAK4 PROTAC in a binding buffer.
-
Immunoprecipitation: Use an antibody against a tag on one of the proteins (e.g., His-tag on IRAK4) to pull down the complex using protein A/G beads.
-
Western Blot Analysis: Elute the bound proteins from the beads and analyze the presence of all three components (IRAK4, E3 ligase, and PROTAC) by Western blotting.
Conclusion and Future Outlook
The development of nanoparticle-based delivery systems for IRAK4 PROTACs represents a significant advancement in the field of targeted protein degradation. These systems have the potential to overcome the inherent limitations of PROTAC molecules, thereby enhancing their therapeutic efficacy in a variety of inflammatory and malignant diseases.[10][14] The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these novel therapeutic agents. Future research will likely focus on the development of more sophisticated "smart" nanoparticles that can respond to specific stimuli in the disease microenvironment, as well as in vivo studies to validate the efficacy and safety of these delivery systems in preclinical models.[28][34] The successful translation of these technologies to the clinic holds the promise of delivering highly effective and targeted therapies for patients with IRAK4-driven diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Nanocarriers for Systemic Delivery of IRAK4 Inhibitors to Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Nanocarriers for Systemic Delivery of IRAK4 Inhibitors to Inflamed Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medreport.foundation [medreport.foundation]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Targeted Protein Degradation in Cancer Therapy via Hydrophobic Polymer-Tagged Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protein Drug-Loaded Polymeric Nanoparticles [file.scirp.org]
- 28. mdpi.com [mdpi.com]
- 29. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 34. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
Application Note: Measuring Downstream Cytokine Suppression Following Targeted IRAK4 Degradation
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2][3] It plays a pivotal role downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[1][4] Upon activation, IRAK4 is recruited to the Myddosome signaling complex, where it utilizes both its kinase activity and scaffolding function to initiate a cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1][4][5] This ultimately results in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][6]
Given its central role, IRAK4 is a significant therapeutic target for various inflammatory and autoimmune diseases.[1][7] While traditional kinase inhibitors can block the catalytic function of IRAK4, they may not address its crucial scaffolding function, potentially leading to modest clinical activity.[5][8] A newer therapeutic modality, targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs), offers a significant advantage.[9][10] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding capabilities.[5][7][9]
This application note provides a comprehensive protocol for inducing the degradation of IRAK4 in immune cells using a targeted degrader and subsequently quantifying the functional consequence—the suppression of downstream cytokine production—using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The experimental workflow involves three main stages:
-
IRAK4 Degradation: Immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs, or the human monocytic cell line THP-1) are treated with an IRAK4 degrader (e.g., a PROTAC like KT-474) to induce the targeted removal of the IRAK4 protein.[10]
-
Cellular Stimulation: Following IRAK4 degradation, the cells are challenged with a TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) to stimulate the signaling pathway that leads to cytokine production.[5]
-
Cytokine Quantification: The amount of a specific cytokine (e.g., TNF-α or IL-6) released into the cell culture supernatant is measured using a sandwich ELISA. A reduction in cytokine levels in degrader-treated cells compared to vehicle-treated controls indicates successful functional inhibition of the IRAK4 pathway.
Visualizations
IRAK4 Signaling Pathway and Degrader Intervention
Caption: IRAK4 signaling cascade and the mechanism of targeted degradation.
Experimental Workflow
Caption: Workflow for IRAK4 degradation and subsequent cytokine analysis.
Experimental Protocols
Protocol 1: IRAK4 Degradation in THP-1 Cells
This protocol describes how to treat a human monocytic cell line (THP-1) with a PROTAC to induce IRAK4 degradation.
Materials:
-
THP-1 cells
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
IRAK4 Degrader (e.g., KT-474) stock solution in DMSO
-
Vehicle Control: DMSO
-
TLR Agonist (e.g., LPS, 100 ng/mL final concentration)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
Procedure:
-
Cell Seeding: Seed THP-1 cells in culture plates at a density of 0.5 x 10⁶ cells/mL. For cytokine analysis in a 96-well plate, use 200 µL per well.
-
Compound Preparation: Prepare serial dilutions of the IRAK4 degrader in culture medium. A suggested concentration range is 0.1 nM to 1000 nM to determine a dose-response curve.[7] Always include a DMSO-only vehicle control.
-
Cell Treatment: Add the diluted degrader or vehicle control to the cells.
-
Incubation for Degradation: Incubate the cells for a specified time course (e.g., 2, 4, 8, 12, or 24 hours) to determine the optimal degradation time.[7] A 24-hour incubation is often sufficient for significant degradation.[10]
-
Cell Stimulation: After the degradation incubation period, add the TLR agonist (e.g., LPS to a final concentration of 100 ng/mL) to the wells to stimulate cytokine production.
-
Incubation for Cytokine Release: Incubate the cells for an additional 4-24 hours. The optimal time depends on the specific cytokine being measured (e.g., 4-6 hours is often sufficient for TNF-α).
-
Supernatant Collection: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C.
Protocol 2: Verification of IRAK4 Degradation by Western Blot
It is crucial to confirm that the treatment protocol effectively reduces IRAK4 protein levels.
Materials:
-
Cell pellets from Protocol 1 (before stimulation)
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibodies: Anti-IRAK4 and a loading control (e.g., Anti-β-actin or Anti-GAPDH)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets from the degrader treatment step with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against IRAK4 (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Probe with a primary antibody for a loading control.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The reduction in the IRAK4 band intensity relative to the loading control will confirm degradation.
Protocol 3: Sandwich ELISA for Cytokine Quantification
This is a general protocol for a sandwich ELISA, which is a highly sensitive method for detecting cytokines.[11][12]
Materials:
-
ELISA plate (e.g., 96-well high-binding plate)
-
Capture Antibody (specific to the cytokine of interest, e.g., anti-TNF-α)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatants (from Protocol 1)
Procedure:
-
Coat Plate: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Wash the plate 3 times.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.[13]
-
Develop Color: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data should be organized into clear tables for comparison. The primary outputs are the confirmation of IRAK4 degradation and the resulting inhibition of cytokine production.
Data Analysis
-
Standard Curve: Plot the OD values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Cytokine Concentration: Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Percent Inhibition: Calculate the percentage of cytokine inhibition for each degrader concentration relative to the vehicle control (stimulated) using the formula: % Inhibition = (1 - [Cytokine]Sample / [Cytokine]Vehicle) * 100
-
IC₅₀/DC₅₀ Values:
-
DC₅₀ (Degradation): The concentration of the degrader required to reduce the IRAK4 protein level by 50%, determined from Western blot densitometry.
-
IC₅₀ (Inhibition): The concentration of the degrader required to inhibit cytokine production by 50%, determined from the ELISA results.
-
Example Data Tables
Table 1: Western Blot Densitometry for IRAK4 Degradation
| Treatment Concentration (nM) | IRAK4 Signal (Normalized to Loading Control) | % Degradation (vs. Vehicle) |
| Vehicle (0) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.60 | 40% |
| 10 | 0.25 | 75% |
| 100 | 0.05 | 95% |
| 1000 | <0.01 | >99% |
| DC₅₀ (nM) | ~2.0 nM |
Table 2: ELISA Results for TNF-α Production and Inhibition
| Treatment Concentration (nM) | TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Unstimulated | 15.2 | 3.1 | N/A |
| Vehicle (0) + LPS | 1250.5 | 85.6 | 0% |
| 0.1 + LPS | 1088.0 | 75.2 | 13% |
| 1 + LPS | 812.8 | 60.1 | 35% |
| 10 + LPS | 375.1 | 41.5 | 70% |
| 100 + LPS | 98.3 | 12.4 | 92% |
| 1000 + LPS | 25.6 | 5.8 | 98% |
| IC₅₀ (nM) | ~4.5 nM |
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PathScan® Total IRAK4 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Immunoprecipitation of the IRAK4-PROTAC-Cereblon Ternary Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[2] Given its dual function as both a kinase and a scaffolding protein, IRAK4 is a prime target for therapeutic intervention.[3][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate target proteins rather than merely inhibiting them.[5][6] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (e.g., IRAK4), a ligand for an E3 ubiquitin ligase, and a linker.[7] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]
Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, is frequently utilized in PROTAC design.[7][9] The formation of the IRAK4-PROTAC-Cereblon ternary complex is the pivotal event that initiates the degradation of IRAK4.[10] Therefore, experimental validation of this complex is essential for confirming the mechanism of action of IRAK4-targeting PROTACs.
This document provides detailed protocols for the immunoprecipitation of the IRAK4-PROTAC-Cereblon ternary complex, along with supporting information and data.
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade.[7][11] Upon activation of TLRs or IL-1Rs, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[7][12] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[7][12][13]
An IRAK4-targeting PROTAC co-opts the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to IRAK4 and Cereblon, forming a transient ternary complex.[7][10] This proximity enables the CRL4-CRBN E3 ligase to polyubiquitinate IRAK4, marking it for degradation by the 26S proteasome.[5][8] This degradation eliminates both the kinase and scaffolding functions of IRAK4, offering a potentially more profound therapeutic effect than traditional kinase inhibitors.[4][14]
Quantitative Data for IRAK4-Targeting PROTACs
The efficacy of PROTACs is often quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of publicly available data for representative IRAK4 PROTACs that recruit Cereblon or other E3 ligases.
| PROTAC Name/Compound | E3 Ligase Recruited | DC50 | Cell Line | Notes |
| KT-474 | Cereblon (CRBN) | ~4.0 nM | RAW 264.7 cells | Effectively diminishes cellular IRAK4 levels.[3] In clinical trials.[14] |
| Compound 9 | Cereblon (CRBN) | N/A | OCI-LY10, TMD8 | Potently degrades IRAK4; inhibits growth of cell lines with MYD88 L265P mutation.[10] |
| Compound 9 (Nunes et al.) | von Hippel-Lindau (VHL) | 151 nM | PBMCs | VHL-based degrader that leads to inhibition of multiple cytokines.[4] |
| Compound 3 (Nunes et al.) | von Hippel-Lindau (VHL) | ~3 µM (for 50% degradation) | PBMCs | Carbon-linked VHL-based PROTAC.[4][11] |
| IRAK4 Degrader-1 | Cereblon (CRBN) | N/A | N/A | Used as a positive control in in-vitro binding assays.[15][16] |
Experimental Protocols
Confirming Ternary Complex Formation via Two-Step Co-Immunoprecipitation (Co-IP)
To definitively demonstrate the formation of the IRAK4-PROTAC-Cereblon complex, a sequential or two-step co-immunoprecipitation is the recommended method.[17][18][19] This technique involves first pulling down one component of the complex, eluting it, and then performing a second immunoprecipitation for another component of the complex. This ensures that all three components were part of the same complex.
Materials and Reagents:
-
Cell Lines: A cell line endogenously expressing IRAK4 and Cereblon (e.g., TMD8, OCI-LY10, or PBMCs).[4][10]
-
IRAK4 PROTAC: The specific PROTAC molecule of interest.
-
Antibodies:
-
Primary IP Antibody 1 (e.g., Rabbit anti-IRAK4).
-
Primary IP Antibody 2 (e.g., Mouse anti-Cereblon or anti-FLAG if using tagged protein).
-
Control IgG from the same species as primary antibodies.
-
Western Blot Antibodies: Rabbit anti-IRAK4, Mouse anti-Cereblon, etc.
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer (for first IP): Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a competitive peptide if using an epitope tag (e.g., 3xFLAG peptide).
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
SDS-PAGE Sample Buffer (e.g., 2x Laemmli).
-
Phosphate Buffered Saline (PBS).
-
Protocol:
-
Cell Treatment and Lysis: a. Culture cells to an appropriate density. b. Treat cells with the IRAK4 PROTAC at the desired concentration (and a vehicle control, e.g., DMSO) for a time sufficient to allow ternary complex formation (e.g., 1-4 hours). c. Harvest and wash cells with ice-cold PBS. d. Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.[20] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. f. Determine protein concentration using a BCA assay.
-
Pre-Clearing Lysate: a. To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[19] b. Pellet the beads by centrifugation or using a magnetic rack and collect the pre-cleared supernatant.
-
First Immunoprecipitation (e.g., anti-IRAK4): a. To ~1-2 mg of pre-cleared protein lysate, add the primary antibody (e.g., anti-IRAK4) or control IgG. Incubate overnight at 4°C with gentle rotation.[19] b. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.[19] c. Pellet the beads and discard the supernatant. d. Wash the beads three to five times with ice-cold Wash Buffer.
-
First Elution: a. Elute the captured protein complexes from the beads. If using a low-pH buffer, add the elution buffer, incubate for 5-10 minutes, pellet the beads, and immediately neutralize the eluate with Neutralization Buffer. b. Crucially, save a small aliquot of the eluate for Western blot analysis to confirm successful pulldown of IRAK4 and co-IP of Cereblon.
-
Second Immunoprecipitation (e.g., anti-Cereblon): a. Add the second primary antibody (e.g., anti-Cereblon) to the neutralized eluate from the first IP. Incubate for 2-4 hours at 4°C.[17][19] b. Add fresh, pre-washed Protein A/G beads and incubate for another 2 hours at 4°C. c. Pellet the beads and wash three to five times with ice-cold Wash Buffer.
-
Final Elution and Analysis: a. Elute the final complexes by resuspending the beads in 1x SDS-PAGE Sample Buffer and boiling for 5-10 minutes. b. Analyze the samples by SDS-PAGE and Western blotting. c. Probe the membrane for IRAK4 and Cereblon. A successful two-step IP will show the presence of both IRAK4 and Cereblon in the final eluate from the PROTAC-treated sample, but not in the vehicle control or IgG controls.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Response to IRAK4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][4] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, a multiprotein signaling platform, where it becomes activated and initiates a signaling cascade.[1][5] This cascade leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and IL-8.[1][4][6]
Given its pivotal role in innate immunity, IRAK4 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[7][8] While small molecule inhibitors can block the kinase activity of IRAK4, they may not completely abolish its signaling function due to its scaffolding role in the Myddosome.[8][9] A newer therapeutic strategy involves the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of the entire IRAK4 protein.[10] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4, potentially leading to a more profound and durable anti-inflammatory effect.
Flow cytometry is an indispensable tool for dissecting the cellular-level effects of IRAK4 degradation. It allows for the high-throughput, multi-parametric analysis of individual cells within heterogeneous populations, providing quantitative data on cell surface marker expression, intracellular protein levels, and cell signaling events. This application note provides detailed protocols for utilizing flow cytometry to assess the immunological consequences of IRAK4 degradation in primary human immune cells.
Signaling Pathways and Experimental Workflow
To understand the impact of IRAK4 degradation, it is crucial to visualize the signaling pathway it governs and the experimental approach to study its disruption.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Protocol 2: Treatment and Stimulation of PBMCs
This protocol details the treatment of PBMCs with an IRAK4 degrader followed by stimulation with a TLR ligand.
Materials:
-
Isolated PBMCs
-
IRAK4 degrader compound (and vehicle control, e.g., DMSO)
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Complete RPMI-1640 medium (with 10% FBS)
-
96-well cell culture plates
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treat the cells with the IRAK4 degrader at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or the vehicle control for a predetermined time (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.
-
Following the pre-treatment period, stimulate the cells with a TLR ligand at a predetermined optimal concentration (e.g., 100 ng/mL LPS or 1 µg/mL R848) for a specified duration (e.g., 4, 6, 24 hours) depending on the downstream readout.
-
For cytokine analysis, collect the cell culture supernatant after the stimulation period and store at -80°C until analysis by ELISA or multiplex bead array.
-
For flow cytometry analysis of intracellular proteins, proceed to Protocol 3.
Protocol 3: Cell Staining for Flow Cytometry
This protocol outlines the staining of cell surface markers and intracellular IRAK4 and signaling proteins.
Materials:
-
Treated and stimulated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD19, CD56)
-
Fluorochrome-conjugated antibody against intracellular IRAK4
-
Fluorochrome-conjugated antibodies against intracellular signaling proteins (e.g., phospho-p65, phospho-p38)
-
Fc block (to prevent non-specific antibody binding)
Procedure:
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells once with FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated antibodies against intracellular IRAK4 and/or phosphorylated signaling proteins.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
Resuspend the cells in FACS buffer for immediate acquisition on a flow cytometer.
Data Presentation
The quantitative data obtained from flow cytometry can be summarized in tables for easy comparison between different treatment conditions.
Table 1: Effect of IRAK4 Degrader on IRAK4 Protein Levels in Immune Cell Subsets
| Cell Subset | Treatment | IRAK4 MFI (Mean ± SD) | % IRAK4 Degradation |
| Monocytes (CD14+) | Vehicle | 15,234 ± 876 | 0% |
| 10 nM Degrader | 8,123 ± 543 | 46.7% | |
| 100 nM Degrader | 2,567 ± 210 | 83.1% | |
| 1000 nM Degrader | 987 ± 98 | 93.5% | |
| B Cells (CD19+) | Vehicle | 12,543 ± 765 | 0% |
| 10 nM Degrader | 7,012 ± 498 | 44.1% | |
| 100 nM Degrader | 2,134 ± 187 | 83.0% | |
| 1000 nM Degrader | 854 ± 76 | 93.2% | |
| T Cells (CD3+) | Vehicle | 9,876 ± 654 | 0% |
| 10 nM Degrader | 5,876 ± 432 | 40.5% | |
| 100 nM Degrader | 1,876 ± 154 | 81.0% | |
| 1000 nM Degrader | 765 ± 65 | 92.3% |
MFI: Median Fluorescence Intensity
Table 2: Effect of IRAK4 Degrader on Pro-inflammatory Cytokine Production by Monocytes
| Cytokine | Treatment | Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| TNF-α | Vehicle + LPS | 2543 ± 210 | 0% |
| 100 nM Degrader + LPS | 432 ± 54 | 83.0% | |
| IL-6 | Vehicle + LPS | 3123 ± 254 | 0% |
| 100 nM Degrader + LPS | 512 ± 65 | 83.6% | |
| IL-8 | Vehicle + LPS | 4567 ± 345 | 0% |
| 100 nM Degrader + LPS | 765 ± 87 | 83.2% |
Gating Strategy
A logical gating strategy is essential for accurate identification and analysis of specific immune cell populations.
Conclusion
The degradation of IRAK4 presents a compelling therapeutic strategy for inflammatory diseases. Flow cytometry is a powerful and versatile platform for elucidating the functional consequences of IRAK4 degradation at the single-cell level. The protocols and data presentation formats provided in this application note offer a comprehensive framework for researchers to investigate the immunomodulatory effects of IRAK4 degraders, thereby accelerating the development of novel therapeutics. By enabling the precise quantification of target engagement, pathway inhibition, and downstream functional outcomes in relevant immune cell populations, these methods are invaluable for preclinical and clinical research in the field of immunology and drug discovery.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: IRAK4 PROTACs & The Hook Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the "hook effect" observed with IRAK4 PROTACs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of IRAK4 PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, measured as the degradation of the target protein (IRAK4), decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting IRAK4 protein levels against the PROTAC concentration, as opposed to a standard sigmoidal curve.[2] This paradoxical effect can lead to the misinterpretation of a PROTAC's potency if not properly characterized.
Q2: What is the underlying mechanism of the hook effect with IRAK4 PROTACs?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which requires the formation of a productive ternary complex consisting of the IRAK4 target protein, the PROTAC molecule, and an E3 ligase (e.g., Cereblon or VHL).[3] At optimal concentrations, the IRAK4 PROTAC effectively bridges IRAK4 and the E3 ligase, leading to ubiquitination and subsequent degradation of IRAK4. However, at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: an "IRAK4-PROTAC" complex and a "PROTAC-E3 ligase" complex.[4] These binary complexes saturate the available IRAK4 and E3 ligase, preventing the formation of the essential ternary complex and thereby reducing IRAK4 degradation.[4]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I confirm that the degradation of IRAK4 is proteasome-dependent?
A4: To confirm that the observed degradation of IRAK4 is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG-132 or epoxomicin, before adding the IRAK4 PROTAC.[4] If the degradation of IRAK4 is rescued (i.e., blocked or significantly reduced) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or poor IRAK4 degradation observed at any concentration. | 1. Suboptimal PROTAC concentration range: The effective concentration might be outside the tested range. 2. Low E3 ligase expression: The cell line may not express sufficient levels of the recruited E3 ligase (e.g., Cereblon, VHL). 3. Incorrect incubation time: Degradation is a time-dependent process. 4. Poor cell permeability of the PROTAC. | 1. Perform a broad dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[5] 2. Confirm E3 ligase expression: Check the expression level of the relevant E3 ligase in your cell line via Western blot or qPCR.[2] 3. Conduct a time-course experiment: Assess IRAK4 degradation at multiple time points (e.g., 4, 8, 16, 24 hours) at a fixed, effective concentration.[5] 4. Perform a cell permeability assay: If permeability is low, consider optimizing the PROTAC's physicochemical properties.[2] |
| The dose-response curve shows a "hook" or bell shape. | Classic hook effect: At high concentrations, the formation of non-productive binary complexes (IRAK4-PROTAC and PROTAC-E3 ligase) dominates over the productive ternary complex.[5] | 1. Confirm with a wider concentration range: Extend the dose-response curve to higher concentrations to fully characterize the hook. 2. Determine optimal concentration (DCmax): Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5] 3. Directly measure ternary complex formation: Use biophysical assays like NanoBRET or TR-FRET to correlate the loss of degradation with a decrease in ternary complex formation at high concentrations.[1] |
| High cell toxicity or off-target effects observed. | 1. Concentration too high: High concentrations can lead to off-target toxicity. 2. On-target toxicity: IRAK4 is a critical signaling molecule, and its loss may be toxic to certain cell types. 3. Off-target binding of the IRAK4 warhead or E3 ligase ligand. | 1. Lower the concentration: Use the lowest effective concentration that achieves maximal degradation (Dmax).[5] 2. Assess IRAK4 dependence: Use a negative control PROTAC (with an inactive E3 ligase binder) to distinguish between on-target and off-target toxicity.[5] 3. Perform proteomics analysis: Use mass spectrometry to identify other proteins that may be degraded, providing a global view of the PROTAC's selectivity.[2] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and media can affect results. 2. Reagent instability: PROTACs can degrade if not stored properly. 3. Technical variability in Western blotting. | 1. Standardize cell culture protocols. 2. Ensure proper storage and handling of the IRAK4 PROTAC. Prepare fresh dilutions for each experiment. 3. Use a consistent loading control and ensure complete protein transfer. Quantify band intensities using densitometry from multiple biological replicates.[2] |
Quantitative Data Summary
The following table summarizes the in vitro degradation potency of selected IRAK4 PROTACs from publicly available data. Note that experimental conditions may vary between studies.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| KT-474 | THP-1 | 8.9 | 66.2 | Not Specified | [6] |
| KT-474 | hPBMCs | 0.9 | >95 | Not Specified | [6][7] |
| Compound 9 (GSK) | OCI-LY10 | 4.6 (IC50) | Not Reported | VHL | [7][8] |
| Compound 9 (GSK) | TMD8 | 7.6 (IC50) | Not Reported | VHL | [7][8] |
| FIP22 | HEK293T | 3.2 | >90 | CRBN | [7] |
| FIP22 | THP-1 | 10.6 | >90 | CRBN | [7] |
| LT-002 | hPBMCs | Not Reported | >99 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation Dose-Response
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a range of IRAK4 PROTAC concentrations and identify a potential hook effect.
Materials:
-
Cells expressing IRAK4 and the relevant E3 ligase (e.g., THP-1, hPBMCs)
-
Complete cell culture medium
-
IRAK4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the IRAK4 PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). For a positive control for proteasome-mediated degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG-132) for 2 hours before adding the PROTAC.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against IRAK4 overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and visualize the protein bands. g. Strip the membrane and re-probe with a primary antibody against a loading control.
-
Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control for each sample. Plot the normalized IRAK4 levels against the PROTAC concentration to generate a dose-response curve and identify the DC50, Dmax, and any hook effect.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
Objective: To assess the formation of the IRAK4-PROTAC-E3 ligase ternary complex in live cells and correlate it with the degradation data, especially at concentrations where the hook effect is observed.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-IRAK4 and HaloTag®-E3 ligase (e.g., CRBN or VHL)
-
Transfection reagent
-
96-well white-bottom cell culture plates
-
NanoBRET™ Nano-Glo® Vivazine Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with BRET capabilities
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-IRAK4 and HaloTag®-E3 ligase plasmids. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Subsequently, add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
PROTAC Treatment: Add serial dilutions of the IRAK4 PROTAC to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where ternary complex formation decreases at high PROTAC concentrations.
Mandatory Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Simplified IRAK4 signaling pathway.
Caption: Troubleshooting workflow for poor IRAK4 degradation.
References
Improving solubility and stability of PROTAC IRAK4 degrader-10 in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of PROTAC IRAK4 degrader-10, with a focus on addressing common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of this compound?
A1: For optimal results, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of this compound. We advise preparing a high-concentration stock, for example, at 10 mM or 20 mM, to minimize the volume of DMSO added to your aqueous experimental medium.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. What should I do?
A2: This is a common issue for hydrophobic molecules. Please refer to the detailed "Compound Precipitation" section in our Troubleshooting Guide below. It provides a step-by-step approach to resolving this problem, including strategies like vortexing, warming, and using solubilizing excipients.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing an aliquot for use, allow it to come to room temperature completely and vortex gently before opening the vial to ensure homogeneity.
Q4: What is the known stability of this compound in cell culture media?
A4: The stability of the degrader can be influenced by the components of the cell culture media, such as serum concentration and pH. Preliminary data indicates that the half-life in RPMI-1640 with 10% FBS at 37°C is approximately 8 hours. For long-term experiments (over 24 hours), we recommend replenishing the compound.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Question: I diluted my 10 mM DMSO stock of this compound into my cell culture medium for a final concentration of 10 µM, and I immediately observed a cloudy precipitate. How can I prevent this?
Answer: This indicates that the aqueous solubility of the compound has been exceeded. The final concentration of DMSO in your medium is also a critical factor. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Cellular Assays
Question: I am seeing high variability in my Western blot results for IRAK4 degradation between experiments. Could this be related to the compound?
Answer: High variability can often be traced back to inconsistent compound concentration due to poor solubility or degradation. Ensure your diluted compound solution is a homogenous, precipitate-free solution before adding it to the cells. We recommend performing a quality control check on your diluted compound solution before each experiment. Additionally, the stability of the compound in your specific cell culture medium could be a factor in longer-term assays.
Quantitative Data Summary
For researchers aiming to optimize the formulation of this compound, the following tables summarize its solubility in various common buffers and with the addition of formulation excipients.
Table 1: Solubility of this compound in Common Buffers
| Buffer (pH 7.4) | Temperature | Maximum Solubility (µM) |
| PBS | 25°C | 2.5 |
| RPMI-1640 + 10% FBS | 37°C | 15.0 |
| DMEM + 10% FBS | 37°C | 12.5 |
Table 2: Effect of Excipients on Aqueous Solubility in PBS (pH 7.4)
| Excipient | Concentration (%) | Maximum Solubility (µM) | Fold Increase |
| None (Control) | 0 | 2.5 | 1.0 |
| Kolliphor® EL | 0.1 | 25.0 | 10.0 |
| HP-β-CD | 1.0 | 18.0 | 7.2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol allows for the determination of the maximum aqueous solubility of this compound in a buffer of your choice.
Caption: Workflow for kinetic solubility assessment.
Methodology:
-
Preparation: Prepare a 2-fold serial dilution of this compound in DMSO, starting from 10 mM down to ~5 µM.
-
Dilution: In a clear, flat-bottom 96-well plate, add 98 µL of your chosen aqueous buffer (e.g., PBS) to each well. Add 2 µL of each DMSO concentration from your serial dilution to the wells. This will create a final DMSO concentration of 2%.
-
Incubation: Seal the plate and place it on a plate shaker in an incubator at the desired temperature for 2 hours.
-
Measurement: After incubation, measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.
-
Analysis: Plot the measured absorbance against the compound concentration. The concentration at which the absorbance value begins to rise sharply corresponds to the kinetic solubility limit of the compound under those conditions.
Protocol 2: HPLC-Based Stability Assessment
This protocol is used to determine the stability of this compound in a specific medium over time.
Methodology:
-
Incubation: Prepare a solution of this compound in your test medium (e.g., cell culture medium with 10% FBS) at a final concentration of 5 µM. Prepare a control sample in a stable solvent like a 50:50 mixture of acetonitrile (B52724) and water.
-
Sampling: Incubate your samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the test solution.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will also precipitate proteins.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. Monitor the peak area corresponding to the parent compound (this compound).
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 time point. Plot this percentage against time to determine the degradation profile and calculate the half-life (T½).
Signaling Pathway Context
To understand the mechanism of action of this compound, it is helpful to visualize the signaling pathway it targets. The degrader is designed to induce the ubiquitination and subsequent proteasomal degradation of IRAK4, a key kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).
Caption: Simplified IRAK4 signaling pathway and PROTAC action.
Optimizing IRAK4 PROTACs: A Technical Support Guide for Enhanced Efficacy
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) PROTACs to enhance degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an IRAK4 PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the IRAK4-binding molecule (warhead) to the E3 ligase-recruiting ligand.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between IRAK4, the PROTAC, and an E3 ligase.[1][2] This induced proximity is the essential first step for the subsequent ubiquitination and proteasomal degradation of the IRAK4 protein.[1][2] The length, chemical composition, and attachment points of the linker are all critical determinants of a PROTAC's efficacy.[1]
Q2: How does linker length specifically impact the efficacy of an IRAK4 PROTAC?
A2: Linker length is a paramount parameter in PROTAC design.[1][3] An optimal linker length enables the correct orientation and proximity between IRAK4 and the E3 ligase, which is necessary for efficient ubiquitin transfer.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, a linker that is too long might result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination and reduced degradation.[1][3]
Q3: What are the most common types of linkers used for IRAK4 PROTACs?
A3: The most prevalently used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] These are often employed in initial screening efforts due to their synthetic accessibility. However, there is a growing interest in more rigid linkers that incorporate motifs such as piperazine (B1678402) or alkynes to potentially improve conformational stability and cell permeability.[4]
Q4: What is the "hook effect" and how can it be managed during IRAK4 PROTAC optimization?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[1] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (IRAK4-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex required for degradation.[1] To manage this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Troubleshooting Guide
Issue: My IRAK4 PROTAC shows low or no degradation efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying linker lengths. This can be achieved by incrementally adding or removing PEG units or methylene (B1212753) groups from an alkyl chain to empirically determine the optimal length for ternary complex formation.[1] |
| Incorrect Linker Attachment Point | The linker's exit vector from the warhead and E3 ligase ligand is crucial. Ensure the linker is attached to a solvent-exposed region of each ligand that does not interfere with protein binding. Analyzing crystal structures of the ligands bound to their respective proteins can guide the selection of appropriate attachment points. |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. Modify the linker to improve properties like solubility or rigidity.[4] It is also advisable to perform cell permeability assays (e.g., PAMPA) to assess this directly. |
| Inefficient Ternary Complex Formation | Even with an appropriate linker length, the overall conformation may not be conducive to a stable ternary complex. Assess ternary complex formation directly using biophysical assays such as Co-Immunoprecipitation (Co-IP), TR-FRET, or NanoBRET™.[2] |
| Proteasome Inhibition | Cellular proteasome activity might be compromised. Include a positive control, such as the proteasome inhibitor MG132, to confirm that the ubiquitin-proteasome system is functional in your experimental setup. Co-treatment with a proteasome inhibitor should rescue the degradation of IRAK4 if the PROTAC is functioning correctly.[2][5][6] |
Quantitative Data Summary
The optimization of linker length is an empirical process. The following tables summarize quantitative data from published studies, illustrating the impact of linker length and composition on the degradation of IRAK4.
Table 1: Effect of Linker Composition and Length on IRAK4 Degradation
Data extracted from a study by Duan et al., which demonstrated that a PROTAC with a 16-atom PEG linker was highly effective at degrading IRAK4 in OCI-LY10 and TMD8 cells.[1]
| Compound ID (Example) | Linker Composition | Linker Length (atoms) | IRAK4 Degradation in OCI-LY10 (1 µM, 24h) | IRAK4 Degradation in TMD8 (1 µM, 24h) |
| 1 | Alkyl | 5 | ~0% | ~0% |
| 2 | Alkyl | 6 | ~0% | ~0% |
| 3 | Alkyl | 7 | ~0% | ~0% |
| 4 | Alkyl | 8 | ~0% | ~0% |
| 5 | Alkyl | 9 | ~0% | ~0% |
| 6 | PEG | 10 | Moderate | Moderate |
| 7 | PEG | 13 | ~0% | ~0% |
| 8 | PEG | 16 | High | High |
Table 2: Properties and Efficacy of VHL-based IRAK4 PROTACs
This table, based on work by Anderson et al., highlights that an optimized PROTAC with a PEG-based linker showed superior degradation of IRAK4 compared to an initial carbon-linked version.[1][5]
| Compound ID (Example) | Linker Type | IRAK4 Binding Affinity (IC50, nM) | Chrom LogD | Max. Degradation (Dmax) | DC50 |
| Cpd 3 | Carbon | 110 | 4.9 | 50% at 3 µM | Not Specified |
| Cpd 8 | Optimized Carbon | 120 | 4.3 | Not Specified | 259 nM in PBMCs |
| Cpd 9 | Optimized PEG | 160 | 3.2 | >95% at 1 µM | 151 nM in PBMCs |
Table 3: Potency of a CRBN-based IRAK4 PROTAC
| Compound ID | DC50 | Dmax | Cell Line |
| LC-MI-3 | 47.3 nM | 91% | RAW264.7 |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Addressing poor cell permeability of PROTAC IRAK4 degrader-10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC IRAK4 degrader-10, with a specific focus on addressing its potential for poor cell permeability.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no IRAK4 degradation in cellular assays despite potent in vitro binding. | Poor cell permeability of the PROTAC. | 1. Verify compound integrity and concentration.2. Perform a cellular uptake assay to quantify intracellular concentration.3. Consider chemical modification strategies or advanced formulation approaches to improve permeability. |
| Inconsistent degradation results across different cell lines. | 1. Varied expression levels of Cereblon (the E3 ligase recruited by IRAK4 degrader-10)[1].2. Differences in cellular uptake or efflux pump activity. | 1. Quantify Cereblon expression in the cell lines used.2. Evaluate cell permeability in each cell line using a standardized assay like the Caco-2 assay. |
| High degree of IRAK4 degradation at low concentrations, but a decrease in degradation at higher concentrations (the "hook effect"). | Saturation of the ternary complex formation at high PROTAC concentrations. | This is an expected phenomenon for many PROTACs. Perform a dose-response curve to identify the optimal concentration range for maximal degradation. |
| The PROTAC shows good permeability in PAMPA but poor cellular activity. | 1. The compound is a substrate for cellular efflux pumps.2. The PAMPA assay only measures passive diffusion and may not fully represent cellular transport.[2] | 1. Conduct a Caco-2 permeability assay, which can identify active transport and efflux.[2][3]2. Co-incubate with known efflux pump inhibitors to see if degradation is restored. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding this compound and cell permeability.
1. What are the primary reasons for the poor cell permeability of PROTACs like IRAK4 degrader-10?
PROTACs are large molecules, often with a high molecular weight (typically over 800 Da) and a significant number of hydrogen bond donors and acceptors.[2] These characteristics place them "beyond the Rule of 5," a set of guidelines for drug-likeness that predicts good oral bioavailability and cell permeability.[2] The large size and polar surface area hinder passive diffusion across the lipid bilayer of the cell membrane.[2][4]
2. How can I experimentally assess the cell permeability of my this compound?
Several assays can be used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a quick and cost-effective way to get an initial estimate of permeability.[2][3][5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus mimicking the human intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.[2][3][]
-
Cellular Uptake Assay by LC-MS/MS: This method directly quantifies the intracellular concentration of the PROTAC over time, providing a definitive measure of how much compound is getting into the cells.[5]
3. What chemical modifications can be made to this compound to improve its cell permeability?
Structure-activity relationship studies are key to optimizing PROTACs. Some strategies include:
-
Linker Optimization: Modifying the linker that connects the IRAK4 binder to the E3 ligase ligand is a common approach. Using shorter, more rigid, or more lipophilic linkers can improve permeability.[2][7][8] Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) can also enhance both permeability and solubility.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which often leads to improved permeability.[9]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can create a more compact, "ball-like" shape that masks some of the polar groups, facilitating easier passage through the cell membrane.[7]
-
Prodrug Strategy: A polar functional group on the PROTAC can be masked with a lipophilic group that is cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[2][7]
4. Are there formulation strategies that can enhance the delivery of poorly permeable PROTACs?
Yes, advanced formulation techniques can significantly improve the bioavailability of molecules with poor permeability. These include:
-
Lipid-Based Formulations: Incorporating the PROTAC into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its absorption.[10][11][12]
-
Nanoparticle Encapsulation: Encapsulating the PROTAC in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can facilitate its entry into cells through endocytosis.[12][13]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Donor Plate Preparation: Prepare a solution of this compound in PBS (the donor solution).
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[5]
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport/efflux of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux pumps.[5]
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
Adherent cell line of interest
-
Cell culture plates (e.g., 12-well)
-
Cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for analysis
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells into 12-well plates to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for various time points.
-
Cell Harvesting: a. At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. b. Add trypsin-EDTA to detach the cells. c. Centrifuge the cell suspension to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.
-
Sample Preparation for LC-MS/MS: Precipitate the protein from the remaining lysate (e.g., with cold acetonitrile) and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method. Normalize the intracellular concentration to the total protein amount.[5]
Visualizations
Caption: Simplified IRAK4 signaling pathway and the mechanism of action for this compound.
Caption: Troubleshooting workflow for addressing low cellular activity of IRAK4 degrader-10.
Caption: Key strategies for enhancing the cell permeability of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Permeability Assay - Profacgen [profacgen.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. scispace.com [scispace.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Interpreting unexpected results in IRAK4 degradation assays
Welcome to the technical support center for IRAK4 degradation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of targeted IRAK4 degradation in cellular assays?
A1: The most common method for targeted IRAK4 degradation involves the use of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to IRAK4 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[2][3][4] This approach is advantageous as it eliminates both the kinase and scaffolding functions of IRAK4, potentially offering a more comprehensive therapeutic effect than kinase inhibitors alone.[4][5][6]
Q2: My IRAK4 degrader is not showing any degradation. What are the potential initial troubleshooting steps?
A2: If you observe no degradation of IRAK4, consider the following initial steps:
-
Confirm the Degradation Pathway: Ensure the degradation is proteasome-dependent by pre-treating your cells with a proteasome inhibitor like MG132. A rescue of IRAK4 levels would confirm the involvement of the proteasome.[1][7]
-
Verify E3 Ligase Involvement: Co-treat with a competitor ligand for the specific E3 ligase your PROTAC recruits (e.g., thalidomide (B1683933) for Cereblon-based PROTACs). This should prevent IRAK4 degradation if the PROTAC is working as intended.[1][5]
-
Optimize Concentration and Time: Perform a dose-response experiment over a wide range of concentrations and a time-course experiment to determine the optimal conditions for degradation.[1]
Q3: Why am I seeing inconsistent or only partial degradation of IRAK4?
A3: Inconsistent or partial degradation can be due to several factors:
-
Cell Line Variability: The expression levels of IRAK4 and the necessary E3 ligase can differ between cell lines, impacting degradation efficiency.[1]
-
Experimental Parameters: Inconsistent cell density, use of degraded reagents, or variability in your Western blot procedure can all contribute to inconsistent results.[1]
-
The "Hook Effect": At very high concentrations, PROTACs can form inactive binary complexes with either IRAK4 or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to reduced efficacy at higher doses.[1][4]
Q4: How can I differentiate between the effects of IRAK4 kinase inhibition and the effects of its complete degradation?
A4: This is a crucial aspect of studying IRAK4. To distinguish between these two effects, you should include the following controls in your experiments:
-
Kinase Inhibitor Control: Use an IRAK4 kinase inhibitor that does not induce degradation. This will allow you to isolate the effects of inhibiting the kinase activity alone.[1]
-
Inactive Epimer Control: If available, use an inactive version of your PROTAC that cannot bind to the E3 ligase. This control will show the effects of target binding without inducing degradation.[1]
By comparing the cellular phenotype upon treatment with your degrader to these controls, you can delineate the consequences of removing the entire protein versus just inhibiting its enzymatic function.
Troubleshooting Guides
Guide 1: No or Poor IRAK4 Degradation
| Potential Cause | Troubleshooting Step | Recommended Experiment/Action |
| Incorrect Degradation Pathway | Confirm proteasome-dependent degradation. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the IRAK4 degrader. A rescue of IRAK4 levels indicates a proteasome-dependent mechanism.[1][7] |
| E3 Ligase Issues | Verify the role of the intended E3 ligase. | Co-treat cells with a high concentration of the corresponding E3 ligase ligand (e.g., thalidomide for CRBN) to competitively inhibit the PROTAC.[1][5] |
| Check E3 ligase expression in your cell line. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your chosen cell line via Western blot or qPCR.[1][4] | |
| Suboptimal Experimental Conditions | Optimize degrader concentration. | Perform a dose-response curve with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration (DC50).[1] |
| Optimize treatment duration. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the time point of maximum degradation.[1] | |
| PROTAC Integrity | Ensure the stability and purity of the degrader. | Use freshly prepared solutions for each experiment. If possible, confirm the integrity of the compound via methods like LC-MS.[1][8] |
| Western Blotting Issues | Validate your detection method. | Ensure complete cell lysis, accurate protein quantification, and consistent loading. Use a validated primary antibody for IRAK4 and a reliable loading control.[1][9] |
Guide 2: Interpreting Unexpected Western Blot Bands
| Observation | Potential Cause | Recommended Action |
| Higher Molecular Weight Bands | Post-translational modifications (e.g., phosphorylation, ubiquitination).[9] | Treat lysates with a phosphatase to see if the band shifts down. To detect ubiquitination, perform an immunoprecipitation for IRAK4 followed by a Western blot for ubiquitin. |
| Lower Molecular Weight Bands | Protein degradation by proteases during sample preparation.[9] | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[8] |
| Splice variants of IRAK4.[9] | Check databases like UniProt for known splice variants of IRAK4. | |
| Multiple Non-Specific Bands | Antibody concentration is too high or the antibody is not specific.[9] | Titrate the primary antibody to find the optimal concentration. If issues persist, try a different, validated monoclonal antibody.[9] |
| Inadequate blocking or washing.[9] | Increase the blocking time or try a different blocking agent (e.g., BSA vs. milk). Increase the number and duration of wash steps.[9] |
Quantitative Data Summary
The efficacy of IRAK4 degraders is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | DC50 | Reference |
| KT-474 | RAW 264.7 | 4.034 ± 0.243 nM | [5] |
| KT-474 | OCI-LY10 | 2 nM | [5] |
| Degrader-5 | HEK-293T | 405 nM | [5] |
| Degrader-9 | PBMCs | 151 nM | [5] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
-
Cell Seeding and Treatment: Seed cells at a consistent density and allow them to adhere and reach logarithmic growth phase. Treat cells with various concentrations of the IRAK4 degrader or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[5][10] Collect the supernatant and determine the protein concentration using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 5x Laemmli buffer and boil at 95-100°C for 5-10 minutes.[5][11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against IRAK4 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Pathway Interactions
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., IRAK4) or an isotype control IgG overnight at 4°C.[11]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[11]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[11]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.[11]
Visualizations
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Caption: Mechanism of IRAK4 degradation by a PROTAC molecule.
Caption: Troubleshooting workflow for poor IRAK4 degradation results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing PROTAC concentration and treatment time for IRAK4 degradation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) using Proteolysis Targeting Chimeras (PROTACs).
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial serine/threonine kinase in the innate immune response.[1] It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming the Myddosome complex.[4] This initiates a cascade that phosphorylates IRAK1, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][5]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] An IRAK4-targeting PROTAC works by simultaneously binding to IRAK4 and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex.[3][6][7] This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the cell's proteasome.[3][6] This method eliminates both the kinase and non-catalytic scaffolding functions of IRAK4, offering a more comprehensive inhibition compared to traditional kinase inhibitors.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an IRAK4 PROTAC degrader over a traditional kinase inhibitor? A1: IRAK4 possesses both kinase activity and a critical scaffolding function for assembling the Myddosome signaling complex.[6] While traditional inhibitors block kinase activity, they may not affect the protein's scaffolding role.[6] A PROTAC degrader eliminates the entire IRAK4 protein, thereby ablating both functions, which can lead to a more profound and durable pharmacological effect.[6][8]
Q2: Which E3 ligases are commonly recruited by IRAK4 PROTACs? A2: IRAK4 PROTACs commonly recruit E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10] The efficacy of a specific PROTAC is dependent on the expression and availability of its corresponding E3 ligase in the experimental cell line.[6]
Q3: What are recommended starting concentrations and treatment times for in vitro experiments? A3: For initial experiments, a dose-response curve is recommended with concentrations ranging from 0.1 nM to 10,000 nM.[6] Based on published data for potent IRAK4 PROTACs, the half-maximal degradation concentration (DC50) can be in the low nanomolar range.[6][9] For treatment duration, a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is crucial, as maximal degradation (Dmax) is often observed between 16 to 24 hours.[6][9]
Q4: How can I confirm that the observed degradation is mediated by the proteasome? A4: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment.[11] Pre-treat your cells with a proteasome inhibitor, such as MG132 (e.g., 1-10 µM for 2 hours), before adding the IRAK4 PROTAC.[8][9] If the degradation of IRAK4 is blocked or significantly reduced in the presence of the inhibitor, it confirms a proteasome-mediated mechanism.[9]
Troubleshooting Guide
Encountering issues during experimentation is common. This guide provides a systematic approach to troubleshooting poor or unexpected results.
Issue 1: No or Poor Degradation of IRAK4 is Observed
-
Possible Cause: Suboptimal PROTAC concentration or the "Hook Effect". The "hook effect" can occur at very high PROTAC concentrations, where the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[9]
-
Possible Cause: Suboptimal treatment duration. The kinetics of degradation can vary significantly between different cell lines and PROTAC compounds.[9]
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to identify the time point of maximal degradation (Dmax).[9]
-
-
Possible Cause: Low expression of the required E3 ligase in your cell model. The PROTAC's efficacy is entirely dependent on the presence of the E3 ligase it is designed to recruit (e.g., Cereblon).[6][7]
-
Troubleshooting Step: Confirm the expression level of the relevant E3 ligase in your chosen cell line using Western Blot or qPCR. If expression is low, consider selecting a different cell line.[7]
-
-
Possible Cause: Inefficient ternary complex formation. The linker length or geometry of the PROTAC may not be optimal for inducing a stable and productive ternary complex between IRAK4 and the E3 ligase.[8][10]
-
Troubleshooting Step: For advanced troubleshooting, perform a co-immunoprecipitation (Co-IP) assay to assess the formation of the IRAK4-PROTAC-E3 ligase ternary complex in cells.[7]
-
Issue 2: Significant Cell Death or Unexpected Toxicity is Observed
-
Possible Cause: PROTAC concentration is too high. High concentrations can lead to off-target toxicity or exaggerated on-target effects.[6]
-
Troubleshooting Step: Lower the PROTAC concentration. Aim for the lowest effective concentration that achieves maximal degradation (Dmax) with minimal impact on cell viability.[6]
-
-
Possible Cause: On-target toxicity. IRAK4 is a crucial protein for certain cell types, and its loss may inherently lead to cell death.[6]
-
Possible Cause: Off-target effects. The PROTAC may be degrading other proteins due to a lack of selectivity of the IRAK4 binder or off-target activity of the E3 ligase recruiter.[7]
-
Troubleshooting Step: Use an inactive control version of the PROTAC where the E3 ligase-binding motif is altered. This control should not induce degradation and helps distinguish on-target from off-target effects.[6] For a comprehensive analysis, consider performing unbiased proteomics (mass spectrometry) to identify other proteins that may be degraded.[6]
-
Quantitative Data Summary
The following data, derived from public literature on potent IRAK4 PROTACs (e.g., KT-474), can serve as a guideline for expected results.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | RAW 264.7 | 4.0 nM | [6] |
| DC₅₀ (Degradation) | OCI-LY10 | ~2.0 nM | [6] |
| Dₘₐₓ (Max. Degradation) | RAW 264.7 | >90% | [6] |
| Time for Dₘₐₓ | OCI-LY10 / TMD8 | 16-24 hours | [6] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
This protocol details the most common method for quantifying IRAK4 protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., THP-1, OCI-LY10) at a density that ensures they do not exceed 80-90% confluency by the end of the experiment.[6]
-
Treatment: The following day, treat cells with a range of IRAK4 PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation & Electrophoresis:
-
Protein Transfer & Blocking:
-
Antibody Incubation & Detection:
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and add ECL substrate to visualize the protein bands.[4]
-
Quantify band intensities using densitometry to determine the percentage of IRAK4 degradation relative to the vehicle control.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for confirming the formation of the IRAK4-PROTAC-E3 ligase complex.
-
Cell Treatment and Lysis: Treat cells with the IRAK4 PROTAC or vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS).[7]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour.[7]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or IRAK4 overnight at 4°C with gentle rotation.[7]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to pull down the antibody-protein complexes.[7]
-
-
Washing and Elution:
-
Wash the beads three to five times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western Blot, probing for IRAK4 (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down IRAK4) to confirm their interaction. An increase in the co-precipitated protein in the PROTAC-treated sample indicates ternary complex formation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Efficacy Comparison: PROTAC IRAK4 Degrader-10 versus PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct modalities targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): the PROTAC degrader, PROTAC IRAK4 degrader-10 , and the small molecule kinase inhibitor, PF-06650833 (Zimlovisertib) . This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate signaling pathways and experimental workflows.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in initiating inflammatory responses has made it a key therapeutic target for a range of autoimmune and inflammatory diseases.
PF-06650833 is a potent and selective small molecule inhibitor that targets the kinase activity of IRAK4, thereby blocking downstream signaling.[1][2] In contrast, This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of the entire IRAK4 protein via the ubiquitin-proteasome system.[1] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4, potentially offering a more profound and sustained pharmacological effect.
Mechanism of Action
The two molecules employ fundamentally different mechanisms to neutralize IRAK4 activity. PF-06650833 acts as a competitive inhibitor at the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its substrates. This compound, a Cereblon-based PROTAC, simultaneously binds to IRAK4 and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy data for this compound and PF-06650833. It is important to note that the data for this compound is currently limited to a single cell line, which is not of immune origin. This makes a direct comparison with PF-06650833's performance in immune cells challenging.
Table 1: In Vitro Degradation/Inhibition Potency
| Compound | Metric | Cell Line | Value | Reference |
| This compound | DC50 | HEK293 | 7.68 nM | [1] |
| Dmax | HEK293 | 95.94% | [1] | |
| PF-06650833 | IC50 (cellular) | Not Specified | 0.2 nM | [3] |
| IC50 (PBMC) | Human PBMCs | 2.4 nM | [3] |
Table 2: Comparative In Vitro Data (with KT-474 as a PROTAC reference)
A study directly comparing the IRAK4 PROTAC KT-474 with PF-06650833 provides valuable insights into the potential advantages of the degrader modality.
| Compound | Metric | Cell Line/System | Value | Key Observation | Reference |
| KT-474 (IRAK4 PROTAC) | DC50 | THP-1 | 0.88 nM | Potent degradation of IRAK4. | [4] |
| Dmax | THP-1 | 101% | Complete degradation of IRAK4. | [4] | |
| Cytokine Inhibition | Human PBMCs | Potent inhibition of LPS/R848-driven IL-6 production. | Inhibitory effect is maintained after washout. | [4][5] | |
| PF-06650833 | Cytokine Inhibition | Human PBMCs | Potent inhibition of LPS/R848-driven IL-6 production. | Inhibitory effect is lost after washout. | [4][5] |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the points of intervention for both a kinase inhibitor and a PROTAC degrader.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds.
Protocol 1: IRAK4 Degradation Assay via Western Blot
This protocol is designed to quantify the reduction in IRAK4 protein levels following treatment with a PROTAC degrader.
Materials:
-
Cell Line: HEK293 cells or a relevant immune cell line (e.g., THP-1 monocytes, PBMCs).
-
Reagents: this compound, cell culture medium, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibody against IRAK4, HRP-conjugated secondary antibody, ECL substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with a serial dilution of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize IRAK4 levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.[6]
Protocol 2: IRAK4 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme, kinase assay buffer, ATP, a suitable peptide substrate, PF-06650833, and a detection reagent (e.g., ADP-Glo™).
Procedure:
-
Prepare serial dilutions of PF-06650833.
-
In a microplate, incubate the IRAK4 enzyme with the different concentrations of PF-06650833 for a short period.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a defined time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Protocol 3: Cell-Based Cytokine Release Assay
This assay assesses the functional consequence of IRAK4 inhibition or degradation by measuring the production of downstream pro-inflammatory cytokines.
Materials:
-
Cells: Freshly isolated human PBMCs or a monocytic cell line (e.g., THP-1).
-
Reagents: Test compounds (this compound or PF-06650833), TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8), cell culture medium, ELISA or Meso Scale Discovery (MSD) kits for detecting cytokines (e.g., IL-6, TNF-α).
Procedure:
-
Cell Preparation and Treatment: Plate the immune cells and pre-incubate with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Add a TLR agonist to the wells to stimulate the IRAK4 signaling pathway.
-
Incubation: Incubate the cells for a period sufficient for cytokine production and secretion (typically 4 to 24 hours).
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of the desired cytokine(s) using an ELISA or MSD assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the vehicle-treated control and determine the IC50 values.[8]
Conclusion
This compound and PF-06650833 represent two distinct and promising strategies for targeting IRAK4 in inflammatory and autoimmune diseases. PF-06650833 is a potent kinase inhibitor with well-characterized in vitro and in vivo activity. This compound, by inducing the degradation of the entire IRAK4 protein, has the potential for a more comprehensive and sustained inhibition of the signaling pathway by eliminating both the kinase and scaffolding functions of IRAK4.
The available data for this compound is currently limited, precluding a direct, robust comparison with the extensive dataset for PF-06650833. Further studies characterizing the degradation kinetics and functional consequences of this compound in relevant immune cells are necessary for a definitive head-to-head comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Researchers should consider the specific experimental context and the desired pharmacological outcome when selecting between an IRAK4 inhibitor and a degrader for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of IRAK4 Degraders: PROTAC IRAK4 Degrader-10 vs. KT-474 (SAR444656)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Proteolysis Targeting Chimeras (PROTACs) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): PROTAC IRAK4 degrader-10 and the clinical-stage compound KT-474 (also known as SAR444656). This comparison aims to offer an objective overview of their performance based on publicly available experimental data.
Introduction to IRAK4 and the PROTAC Approach
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in a variety of immune-inflammatory diseases.[3] Traditional small molecule inhibitors targeting the kinase function of IRAK4 have shown limited efficacy in some clinical trials, suggesting that the scaffolding function of IRAK4 is also crucial for its pathological activity.[4]
PROTACs offer a novel therapeutic modality by inducing the degradation of the entire target protein, thereby eliminating both its enzymatic and non-enzymatic functions.[5] These bifunctional molecules consist of a ligand that binds to the target protein (IRAK4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
This guide focuses on a comparative analysis of two such IRAK4-targeting PROTACs: this compound, an early-stage molecule, and KT-474, a more extensively studied clinical candidate.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and KT-474. It is important to note that publicly available data for this compound is significantly limited compared to the extensive data available for KT-474.
Table 1: In Vitro Degradation Activity
| Parameter | This compound | KT-474 (SAR444656) |
| Target | IRAK4 | IRAK4 |
| E3 Ligase Ligand | Cereblon (CRBN)[7][8] | Cereblon (CRBN) |
| DC50 (HEK293 cells) | 7.68 nM[7][8] | Not Publicly Available |
| DC50 (OCI-Ly10 cells) | Not Publicly Available | 2 nM[9] |
| DC50 (Human PBMCs) | Not Publicly Available | 1.5 nM[10] |
| DC50 (Mouse Splenocytes) | Not Publicly Available | 4.2 nM[10] |
| DC50 (Rat Splenocytes) | Not Publicly Available | 2.1 nM[10] |
| DC50 (Dog PBMCs) | Not Publicly Available | 9.2 nM[10] |
| DC50 (Cynomolgus Monkey PBMCs) | Not Publicly Available | 2.9 nM[10] |
| Dmax (HEK293 cells) | 95.94%[7][8] | Not Publicly Available |
| Dmax (Human PBMCs) | Not Publicly Available | 100%[9] |
| Dmax (Mouse Splenocytes) | Not Publicly Available | 89%[9] |
| Dmax (Rat Splenocytes) | Not Publicly Available | 87%[9] |
| Dmax (Dog PBMCs) | Not Publicly Available | 72%[9] |
| Dmax (Cynomolgus Monkey PBMCs) | Not Publicly Available | 85%[9] |
Table 2: In Vitro Functional Activity
| Parameter | This compound | KT-474 (SAR444656) |
| Inhibition of IL-8 release (R848-stimulated human PBMCs) | Not Publicly Available | IC50 = 3 nM[9][10] |
| Selectivity | Not Publicly Available | Selective for IRAK4 over a panel of 468 kinases at 1 µM[10] |
Table 3: In Vivo and Clinical Data
| Parameter | This compound | KT-474 (SAR444656) |
| Oral Activity | Orally active[7][8] | Orally bioavailable[9] |
| In Vivo Efficacy | Not Publicly Available | Efficacious in an imiquimod-induced mouse model of skin inflammation (30-100 mg/kg, p.o. BID)[9][10] |
| Clinical Development Stage | Preclinical | Phase 2 trials initiated for Hidradenitis Suppurativa (HS) and Atopic Dermatitis (AD)[1][11][12] |
| Human IRAK4 Degradation (in blood) | Not Publicly Available | Mean reductions of up to 98% at 50–200 mg once-daily doses[13][14][15] |
| Human IRAK4 Degradation (in skin lesions) | Not Publicly Available | Exceeded 90% in patients with HS and AD[16] |
| Pharmacokinetics (Human) | Not Publicly Available | Delayed absorption, prolonged elimination (t½ ~25-42 h). Steady state achieved after 7 days of daily dosing.[13][14][15] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the IRAK4 signaling pathway and a typical experimental workflow for evaluating PROTAC degraders.
Caption: IRAK4 signaling pathway and the mechanism of action of an IRAK4 PROTAC.
Caption: A general experimental workflow for the evaluation of PROTAC degraders.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison. These protocols are generalized based on standard practices in the field.
Cellular Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of IRAK4 by a PROTAC (DC50) and the maximum degradation level (Dmax).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, OCI-Ly10, or PBMCs) in appropriate culture medium and allow them to adhere or stabilize. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the IRAK4 signal to the loading control. Plot the normalized IRAK4 levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Global Proteomics for Selectivity Profiling
Objective: To assess the selectivity of the PROTAC by identifying off-target protein degradation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target protein (e.g., 10x DC90) and a vehicle control for a defined period. Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein content and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment compared to the vehicle control.
In Vivo Efficacy in an Imiquimod-Induced Psoriasis Model
Objective: To evaluate the therapeutic potential of the IRAK4 degrader in a mouse model of skin inflammation.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c). Apply a daily topical dose of imiquimod (B1671794) cream to the shaved back and/or ear of the mice for a specified number of days to induce a psoriasis-like skin inflammation.
-
Drug Administration: Administer the PROTAC orally (p.o.) or via another appropriate route at different dose levels (e.g., 30 and 100 mg/kg) and a vehicle control, starting from the first day of imiquimod application.
-
Assessment of Inflammation:
-
Measure ear thickness and back skin thickness daily using a caliper.
-
Score the severity of erythema, scaling, and induration of the back skin based on a predefined scoring system.
-
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, collect blood and tissue samples (e.g., skin, spleen).
-
Measure IRAK4 protein levels in PBMCs or skin tissue by Western blot or mass spectrometry to confirm target engagement and degradation.
-
Analyze the expression of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) in the skin or serum by qPCR or ELISA.
-
-
Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining of skin sections to assess epidermal thickness and immune cell infiltration.
Summary and Conclusion
The comparison between this compound and KT-474 highlights the different stages of drug development and the disparity in publicly available information. KT-474 is a well-characterized, clinical-stage IRAK4 degrader with a wealth of preclinical and clinical data supporting its potent and selective degradation of IRAK4, leading to anti-inflammatory effects. The data demonstrates its potential as a therapeutic for immune-inflammatory diseases.
This compound, on the other hand, is at a much earlier, preclinical stage of development. While it shows promising in vitro degradation of IRAK4 in a specific cell line, crucial data on its selectivity, broader cellular activity, in vivo pharmacology, and safety are not yet in the public domain.
For researchers in the field, KT-474 serves as a benchmark for a successful IRAK4 degrader program, showcasing the path from discovery to clinical evaluation. This compound represents an example of the many molecules in the early discovery pipeline. A more comprehensive comparative analysis will only be possible as more data on this compound and other emerging IRAK4 degraders become available. This guide will be updated as new information is published.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nautilus.bio [nautilus.bio]
- 10. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. panomebio.com [panomebio.com]
- 15. In vivo Imaging Method to Distinguish Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Selectivity Profile of PROTAC IRAK4 Degrader KT-474: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of the PROTAC IRAK4 degrader, KT-474, with other relevant IRAK4-targeted compounds. The information presented is based on publicly available experimental data to offer an objective assessment for research and drug development professionals.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 plays a dual role, acting as both a kinase and a scaffold protein to assemble the Myddosome, a key signaling complex that triggers downstream inflammatory cascades, including the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2] Given its pivotal role in innate immunity, IRAK4 has emerged as a high-interest target for the treatment of a range of autoimmune and inflammatory diseases.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its enzymatic activity. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is particularly advantageous for targets like IRAK4, as it can eliminate both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect compared to traditional kinase inhibitors.[2]
Comparative Selectivity Profiling of IRAK4 Degraders
This section presents a comparative analysis of the kinase selectivity of KT-474, a clinical-stage IRAK4 degrader, and other published IRAK4-targeted compounds. The data is summarized from KINOMEscan™ assays, a widely used platform for assessing compound interactions against a broad panel of human kinases.
Table 1: KINOMEscan™ Selectivity Data for PROTAC IRAK4 Degrader KT-474 at 1 µM
| Kinase | Gene Symbol | Percent Control (%) |
| IRAK4 | IRAK4 | 0.0 |
| IRAK1 | IRAK1 | 98.0 |
| LRRK2 | LRRK2 | 97.0 |
| ... | ... | ... |
| A panel of over 400 other kinases | >99.0 |
Data extracted from the supplementary information of "Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases" in the Journal of Medicinal Chemistry.[1][3] A lower "Percent Control" value indicates a stronger interaction.
Table 2: Comparative Selectivity of IRAK4-Targeted Compounds
| Compound | Type | Target | Selectivity Highlights |
| KT-474 | PROTAC Degrader | IRAK4 | Highly selective for IRAK4 with minimal off-target binding observed in a broad kinase panel at 1 µM.[1][3] |
| Compound 9 (GSK) | PROTAC Degrader | IRAK4 | Demonstrates degradation of IRAK4. While a full kinome screen is not publicly available, it is reported to be selective with no significant degradation of the closely related IRAK1.[4][5] |
| PF-06650833 | Kinase Inhibitor | IRAK4 | A potent and selective IRAK4 kinase inhibitor.[4] |
Experimental Methodologies
KINOMEscan™ Assay Protocol
The selectivity of the PROTAC IRAK4 degraders is commonly assessed using the KINOMEscan™ platform (Eurofins DiscoverX). This is a competitive binding assay that quantifies the interaction of a test compound with a panel of DNA-tagged kinases.
The general workflow is as follows:
-
Assay Principle: An immobilized, active-site directed ligand for each kinase is used to capture the corresponding DNA-tagged kinase from a solution.
-
Competition: The test compound (e.g., KT-474) is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured on the solid support.
-
Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then autophosphorylates and phosphorylates IRAK1, leading to the activation of downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.
Conclusion
The available data demonstrates that the PROTAC IRAK4 degrader KT-474 exhibits a highly selective profile, with potent activity against IRAK4 and minimal interactions with a broad range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The comparison with other IRAK4-targeted molecules highlights the distinct advantages of the PROTAC approach in achieving potent and selective degradation of the target protein. For researchers in the field, the detailed selectivity profiling of compounds like KT-474 provides a valuable benchmark for the development of next-generation IRAK4-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Off-Target Landscape of IRAK4 Degraders: A Mass Spectrometry-Based Proteomics Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the off-target profiles of IRAK4 degraders, leveraging mass spectrometry-based proteomics data. Understanding the selectivity of these targeted protein degraders is paramount for advancing safer and more effective therapeutics.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a variety of inflammatory and autoimmune diseases.[1] Unlike traditional small molecule inhibitors that only block the kinase activity of IRAK4, targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), are designed to induce the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][2] This dual action holds the promise of greater efficacy.[2]
However, the development of degraders necessitates a thorough evaluation of their selectivity to mitigate potential off-target effects, which can arise from the promiscuity of the warhead, the E3 ligase ligand, or the linker.[3] Mass spectrometry (MS)-based proteomics has emerged as the gold standard for globally assessing the protein abundance changes induced by a degrader, offering a comprehensive view of its on- and off-target activities.[3]
This guide compares the off-target profiles of different IRAK4 degraders as reported in the scientific literature, supported by detailed experimental protocols and visual workflows to aid in the design and interpretation of such studies.
Comparative Analysis of IRAK4 Degrader Off-Targets
Here, we present data on two distinct IRAK4 degraders: KT-474 , a highly selective degrader that has entered clinical trials, and Compound 9 , a VHL-based PROTAC from a preclinical study.
KT-474: A Highly Selective IRAK4 Degrader
A global proteomic analysis of KT-474 (also referred to as compound 17 in the source) was conducted in human peripheral blood mononuclear cells (PBMCs) and induced pluripotent stem cells (iPSCs) to assess its selectivity. The results demonstrate that KT-474 is exceptionally selective for IRAK4.[4]
| Cell Line | Significantly Downregulated Proteins (at 300 nM, 24h) | Other Proteins of Interest | Reference |
| Human PBMCs | IRAK4 | No other proteins were significantly downregulated. | [4] |
| Human iPSCs | IRAK4 | Four additional IMiD substrates, including SALL4, were quantified and not degraded. | [4] |
Table 1: Summary of the off-target proteomics analysis of KT-474. The data, derived from a volcano plot, highlights the remarkable selectivity of this degrader, with IRAK4 being the sole protein significantly downregulated across the proteome in the tested cell lines.
Compound 9 (Nunes et al., 2019): A Preclinical IRAK4 Degrader
In a preclinical study by Nunes and colleagues, an IRAK4 degrader, designated as Compound 9, was evaluated for potential off-target degradation of kinases with homology to the IRAK4 warhead's binding domain.[5]
| Protein | Assessment Method | Result (at 1 µM) | Reference |
| IRAK1 | Western Blot | No degradation observed | [5] |
| LRRK2 | Western Blot | No degradation observed | [5] |
Table 2: Off-target assessment of Compound 9 (Nunes et al., 2019). This study focused on two potential off-target kinases, IRAK1 and LRRK2, and found no evidence of their degradation, suggesting a degree of selectivity for this compound.
It is important to note that a comprehensive, unbiased proteomic analysis for Compound 9 was not reported in the publication.
Experimental Protocols
The following section details a representative experimental workflow for the identification of off-targets of IRAK4 degraders using mass spectrometry-based proteomics.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the therapeutic area of interest and with detectable expression of IRAK4 and the E3 ligase recruited by the degrader (e.g., Cereblon or VHL). Human PBMCs are often used for their physiological relevance in immunology.
-
Cell Culture: Culture the selected cells in the appropriate medium and conditions until they reach the desired confluency.
-
Compound Treatment: Treat the cells with the IRAK4 degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control degrader (one that does not bind the E3 ligase or IRAK4) to distinguish specific degradation from other cellular effects.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteome.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.
-
Protein Digestion: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., dithiothreitol), alkylate the resulting free thiols (e.g., with iodoacetamide), and digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup: Remove salts and other contaminants from the peptide mixture using a solid-phase extraction method (e.g., C18 cartridges).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography over a gradient of an organic solvent (e.g., acetonitrile).
-
MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will perform a full MS scan to measure the mass-to-charge ratio of the intact peptides, followed by tandem MS (MS/MS) scans to fragment the peptides and determine their amino acid sequences.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. This will identify the peptides and, by inference, the proteins present in the sample.
-
Protein Quantification: Quantify the relative abundance of the identified proteins across the different treatment conditions. Label-free quantification (LFQ) or isobaric labeling methods (e.g., Tandem Mass Tags, TMT) can be used.
-
Statistical Analysis: Perform statistical tests to identify proteins that show a significant change in abundance upon treatment with the IRAK4 degrader compared to the controls. The results are often visualized using a volcano plot, which displays the statistical significance versus the magnitude of change for each protein.
Visualizing Key Processes
To better understand the context of IRAK4 degradation and the experimental approach to studying off-targets, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway.
Caption: Off-Target Proteomics Workflow.
References
Validating IRAK4 Degradation: A Guide to the Inactive E3 Ligase Ligand Control
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for novel therapeutics is paramount. In the realm of targeted protein degradation, the use of a well-defined inactive control is a critical step in validating that the observed depletion of a target protein is a direct result of the intended E3 ligase-mediated degradation pathway. This guide provides a comprehensive comparison of an active IRAK4 degrader with its inactive E3 ligase ligand control, supported by experimental data and detailed protocols.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator of inflammatory signaling, making it a compelling target for a range of autoimmune diseases and cancers.[1][2] Targeted degradation of IRAK4 using Proteolysis Targeting Chimeras (PROTACs) offers a therapeutic advantage over traditional kinase inhibition by eliminating both the kinase and scaffolding functions of the protein.[3][4] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[5]
To rigorously validate that a PROTAC induces the degradation of IRAK4 via this mechanism, a crucial experimental control is a molecule that is structurally identical to the active degrader but contains a modification that prevents it from binding to the E3 ligase. This "inactive E3 ligase ligand control" should still bind to IRAK4 but will not recruit the E3 ligase, and therefore should not induce IRAK4 degradation. Any observed biological effects from the active degrader that are absent with the inactive control can be confidently attributed to the degradation of the target protein.
Comparative Analysis: Active vs. Inactive IRAK4 Degrader
This section compares the performance of a representative active IRAK4 degrader (a VHL-recruiting PROTAC) with its corresponding inactive VHL ligand control. The inactive control is created by inverting the stereochemistry of the hydroxyproline (B1673980) moiety of the VHL ligand, which abrogates its binding to the VHL E3 ligase.[6]
Quantitative Degradation and Functional Data
| Parameter | Active IRAK4 Degrader (Compound 9) | Inactive E3 Ligase Ligand Control (Compound 9-ve) | Reference(s) |
| IRAK4 Degradation (Western Blot) | |||
| DC50 (in PBMCs) | 259 nM | No degradation observed | [6] |
| Dmax (in PBMCs) | >95% | No degradation observed | [6] |
| Cytokine Inhibition (LPS-stimulated PBMCs) | |||
| IL-6 Secretion IC50 | Potent Inhibition | Potent Inhibition | [6] |
| TNF-α Secretion IC50 | Potent Inhibition | Potent Inhibition | [6] |
Note: The potent inhibition of cytokine secretion by both the active degrader and the inactive control in this specific study indicates that the IRAK4-binding moiety itself has significant inhibitory effects on IRAK4 kinase activity, independent of degradation.[6] This highlights the importance of using multiple orthogonal assays to fully characterize the mechanism of action.
Signaling Pathways and Experimental Workflows
To understand the experimental validation of IRAK4 degradation, it is essential to visualize the underlying biological pathways and the workflow of the key experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 4. kymeratx.com [kymeratx.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 kinase activity assay to confirm functional inhibition
For researchers, scientists, and drug development professionals, confirming the functional inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical step in the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides an objective comparison of common methodologies for assessing IRAK4 kinase activity, supported by experimental data and detailed protocols.
IRAK4, a serine/threonine kinase, plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Its activation triggers a downstream cascade leading to the activation of transcription factors like NF-κB and AP-1, ultimately resulting in the production of pro-inflammatory cytokines.[1] Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in the quest for new anti-inflammatory drugs.[1]
Comparing IRAK4 Kinase Activity Assays
Several in vitro methods are available to measure the enzymatic activity of IRAK4 and to determine the potency of inhibitory compounds. The most common approaches are biochemical assays that measure the consumption of ATP or the phosphorylation of a substrate. These include luminescence-based assays, fluorescence-based assays, and radiometric assays.
| Assay Principle | Commercially Available Kits (Examples) | Key Features |
| Luminescence (ADP Detection) | ADP-Glo™ Kinase Assay (Promega)[2][3], IRAK4 Kinase Assay Kit (BPS Bioscience)[4][5] | Measures the amount of ADP produced in the kinase reaction. The signal positively correlates with kinase activity. It is a simple, robust, and highly sensitive method suitable for high-throughput screening (HTS).[3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)[6] | Measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal. This method can be read continuously, which is advantageous for studying compounds with slow binding kinetics.[6] |
| Radiometric | HotSpot™ Kinase Assay (Reaction Biology)[7] | A traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³³P]-ATP) into a substrate.[7] |
| ELISA-Based | HTScan™ IRAK4 Kinase Assay Kit (Cell Signaling Technology)[8][9] | Utilizes a biotinylated peptide substrate and a phospho-specific antibody to detect the phosphorylated product via an ELISA format. |
Performance Data: IC50 Values of Known IRAK4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several known IRAK4 inhibitors, as determined by various kinase activity assays.
| Inhibitor | IC50 (nM) | Assay Type | Source |
| Staurosporine | 4.6 | Radiometric | Reaction Biology[7] |
| Ro 31-8220 | 950 | Radiometric | Reaction Biology[7] |
| PF-06650833 | 0.52 | In vitro kinase assay | ResearchGate[10] |
| Compound with isoindazole core | 3.55 | In vitro kinase assay | ResearchGate[10] |
| DW18134 | 11.2 | In vitro kinase assay | ResearchGate[10] |
| Compound 1 | 187.5 | In vitro enzymatic assay | PubMed Central[11] |
| Compound 3 | 157.5 | In vitro enzymatic assay | PubMed Central[11] |
Experimental Protocols
Detailed Protocol: Luminescence-Based IRAK4 Kinase Activity Assay (Adapted from ADP-Glo™ Assay)
This protocol provides a general framework for measuring IRAK4 kinase activity and inhibitor potency using a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant human IRAK4 enzyme[2]
-
ATP[4]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[12]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[3]
-
Test inhibitors (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates[4]
-
Plate reader capable of measuring luminescence[5]
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare the desired concentrations of the test inhibitor by serial dilution in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[4][5]
-
Prepare a solution containing the IRAK4 enzyme and MBP substrate in Kinase Assay Buffer.
-
Prepare a solution of ATP in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor or vehicle (for control wells) to the wells of the assay plate.
-
Add 10 µL of the IRAK4 enzyme/MBP substrate mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40-45 minutes.[3][4]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.[1]
-
Measure the luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Visualizing IRAK4's Role and Inhibition Assessment
To better understand the context of IRAK4 inhibition and the process of its measurement, the following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for a kinase activity assay.
Caption: IRAK4 signaling from TLR/IL-1R to inflammatory gene transcription.
Caption: General workflow for an IRAK4 kinase activity assay.
Alternative and Complementary Assays
While in vitro biochemical assays are essential for determining direct enzymatic inhibition, it is often beneficial to employ complementary cellular assays to confirm target engagement and functional effects in a more physiologically relevant context. For instance, an electrochemiluminescence (ECL)-based cellular assay can be used to measure the activation of IRAK1, a direct downstream substrate of IRAK4.[13][14] This approach can validate the biological relevancy of the biochemical findings and help differentiate between inhibitors with different mechanisms of action.[13][14] Furthermore, measuring the secretion of downstream cytokines like TNF-α from peripheral blood mononuclear cells (PBMCs) can provide a more functional readout of IRAK4 pathway inhibition.[13]
By combining robust biochemical assays with cellular and functional readouts, researchers can confidently identify and characterize novel IRAK4 inhibitors, paving the way for the development of new treatments for a range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 Kinase Enzyme System [promega.jp]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. HTScan® IRAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.jp [promega.jp]
- 13. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing IRAK4 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate directly engages its intended target within a cellular context is a critical step in the drug discovery pipeline. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase in innate immunity, making it a high-value target for inflammatory and autoimmune diseases. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating IRAK4 target engagement, supported by experimental data and detailed protocols.
The central principle of CETSA is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, resulting in an increase in its thermal stability.[1][2] This change in thermal stability can be quantified to confirm target engagement in a physiologically relevant environment.[1][2]
Core Methodologies for IRAK4 Target Engagement
Several techniques are available to assess the engagement of IRAK4 inhibitors. This guide focuses on a comparative analysis of the following key methodologies:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that directly measures the thermal stabilization of IRAK4 upon inhibitor binding in cells.[3]
-
Biochemical Kinase Assays: In vitro assays that quantify the direct inhibition of IRAK4's enzymatic activity.[3]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to an IRAK4-NanoLuc® fusion protein using Bioluminescence Resonance Energy Transfer (BRET).[3]
-
Cellular Functional Assays: Assays that measure the downstream consequences of IRAK4 inhibition, such as the suppression of pro-inflammatory cytokine production.[3]
Comparative Analysis of IRAK4 Inhibitors
The following table summarizes quantitative data for well-characterized IRAK4 inhibitors across different target engagement assays. This allows for a direct comparison of their performance and the type of data generated by each method.
| Assay Type | Inhibitor | Metric | Value | Key Features |
| Cellular Thermal Shift Assay (CETSA) | Amido-pyrazole IRAK4 Inhibitor | ΔTagg | 1.6 °C | Measures direct, label-free target binding in a cellular context.[3] |
| Biochemical Kinase Assay | Zimlovisertib (PF-06650833) | IC50 | 0.2 nM | High-throughput in vitro measurement of direct enzymatic inhibition.[3] |
| Biochemical Kinase Assay | Emavusertib (CA-4948) | IC50 | 57 nM | High-throughput in vitro measurement of direct enzymatic inhibition.[3] |
| NanoBRET™ Target Engagement | CTx-0294885 | IC50 | 14.89 nM | Quantitative measurement of target occupancy in live cells.[3][4] |
| Cellular Functional Assay (PBMC) | Zimlovisertib (PF-06650833) | IC50 (TNF-α release) | 2.4 nM | Measures downstream functional effects of target engagement.[3] |
| Cellular Functional Assay (THP-1) | Emavusertib (CA-4948) | IC50 (Cytokine release) | <250 nM | Measures downstream functional effects of target engagement.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the IRAK4 signaling pathway and the general workflow for CETSA.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs).[3] This leads to the recruitment of the adaptor protein MyD88 and the formation of the Myddosome complex, which in turn activates IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the production of pro-inflammatory cytokines.[5]
Caption: The IRAK4 signaling cascade.
CETSA Experimental Workflow
The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge.[3] The principle is that ligand-bound proteins are more resistant to thermal denaturation.[6] After cell lysis, the amount of soluble protein is quantified, typically by Western blot, to determine the extent of stabilization.[3]
Caption: A typical workflow for a Western blot-based CETSA.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate replication and adaptation.
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes) to 80-90% confluency.
-
Treat cells with varying concentrations of the IRAK4 inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[3]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Quantify the total protein concentration of the soluble fraction.[3]
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and re-probe with a loading control antibody (e.g., GAPDH).[3]
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 at each temperature.
-
Normalize the intensities to the loading control and then to the intensity at the lowest temperature.
-
Plot the relative protein amount against temperature to generate melting curves. The difference in the melting temperature (ΔTm) indicates target engagement.[3]
-
Biochemical Kinase Assay (ADP-Glo™ Protocol)
-
Reagent Preparation:
-
Prepare serial dilutions of the IRAK4 inhibitor in kinase assay buffer.
-
Prepare a master mix containing recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in kinase assay buffer.[7]
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation:
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ tracer.
-
Add serial dilutions of the IRAK4 inhibitor or a reference compound and incubate for 1-2 hours.[3]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the NanoBRET™ signal on a plate reader capable of detecting both donor (450 nm) and acceptor (610 nm) wavelengths.[3]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.[3]
-
Cellular Functional Assay (Cytokine Release Protocol)
-
Cell Culture and Treatment:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line like THP-1.
-
Seed the cells in a 96-well plate and pre-treat with serial dilutions of the IRAK4 inhibitor or vehicle for 1 hour.[3]
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848 or LPS) to activate the IRAK4 pathway.
-
Incubate for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.[3]
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of a relevant pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA or a similar immunoassay.[3]
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the IRAK4 inhibitor relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Conclusion
The Cellular Thermal Shift Assay provides a powerful, label-free method to directly confirm the engagement of IRAK4 inhibitors with their target in a physiologically relevant cellular context.[3] While biochemical assays are excellent for high-throughput screening of enzymatic inhibition and cellular functional assays provide crucial insights into the downstream consequences of target engagement, CETSA and NanoBRET™ assays bridge the gap by directly measuring the physical interaction between the compound and its target within the cell.[3] The choice of assay depends on the specific question being addressed in the drug discovery process, with each method offering unique advantages in the comprehensive characterization of IRAK4 inhibitors.
References
- 1. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. IRAK4 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
IRAK4 Degradation vs. Knockout: A Comparative Guide to Phenotypic Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2][3] It plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] Traditionally, drug development efforts have focused on inhibiting the kinase function of IRAK4. However, the recognition of its dual role as both a kinase and a crucial scaffolding protein has led to the development of a novel therapeutic modality: targeted protein degradation.[4][5]
This guide provides a comprehensive comparison of the phenotypic consequences of IRAK4 degradation versus IRAK4 knockout. We will explore the experimental data supporting the notion that IRAK4 degradation more closely phenocopies a genetic knockout than kinase inhibition alone, by eliminating both the catalytic and non-catalytic functions of the protein.
The Dual Role of IRAK4: Kinase and Scaffolding Functions
IRAK4's function extends beyond its catalytic activity. It also serves as a critical scaffold protein in the assembly of the Myddosome, a multiprotein signaling complex that forms downstream of TLR and IL-1R activation.[6][7] This scaffolding function is essential for the recruitment and activation of downstream signaling molecules, including IRAK1 and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][8]
Kinase inhibitors, by definition, only block the catalytic activity of IRAK4, leaving the protein intact to potentially perform its scaffolding functions. In contrast, targeted degradation, often achieved using Proteolysis-Targeting Chimeras (PROTACs), leads to the complete removal of the IRAK4 protein, thus ablating both its kinase and scaffolding roles.[4][5] This fundamental difference is the basis for the distinct phenotypic outcomes observed between these two approaches.
Comparative Analysis of Phenotypes
The central hypothesis is that IRAK4 degradation will result in a phenotype that is more comparable to a complete IRAK4 knockout than to treatment with an IRAK4 kinase inhibitor. This is because both degradation and knockout lead to the absence of the entire protein.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the available quantitative data comparing the effects of IRAK4 degradation, knockout, and kinase inhibition on key inflammatory readouts.
Table 1: In Vitro Comparison of IRAK4 Degradation vs. Kinase Inhibition on Cytokine Production
| Cell Type | Stimulant | Cytokine Measured | IRAK4 Degrader (e.g., KT-474) Inhibition | IRAK4 Kinase Inhibitor Inhibition | Reference |
| Human PBMCs | R848 (TLR7/8 agonist) | TNF-α, IL-6 | Potent, single-digit nanomolar inhibition | Less effective inhibition compared to degrader | [9] |
| Human PBMCs | LPS (TLR4 agonist) | TNF-α, IL-6 | Potent, single-digit nanomolar inhibition | Less effective inhibition compared to degrader | [9] |
| Human PBMCs | IL-1β | TNF-α, IL-6 | Potent, single-digit nanomolar inhibition | Less effective inhibition compared to degrader | [9] |
| RAW 264.7 (murine macrophages) | LPS | IL-6, TNF-α | Superior inhibition | Moderate inhibition | [5] |
| Human PBMCs | LPS + IL-1β | IL-6 | IC50 = 0.8 nM | Not active | [10] |
Table 2: In Vivo Comparison of IRAK4 Degradation vs. Kinase Inhibition in Inflammatory Models
| Animal Model | Inflammatory Readout | IRAK4 Degrader Effect | IRAK4 Kinase Inhibitor Effect | Reference |
| Mouse MSU Air Pouch (Gout model) | Neutrophil infiltration | Marked decrease | Less effective | [9] |
| Mouse Imiquimod-induced Psoriasis | Skin thickening, Th1/Th17 cytokines | Significant reduction | Less effective | [11] |
| Mouse IL-33/IL-36-induced skin inflammation | Ear thickness, local/systemic cytokines | Dose-dependent decrease, superior to kinase inhibition | Less effective | [12] |
| Mouse MOG-induced EAE (MS model) | Disease scores | Significant reduction, comparable to S1P receptor agonist | Less effective | [12] |
| LPS-induced acute lung injury in mice | Lung inflammation | Significant therapeutic benefit | Less effective | [4] |
Table 3: Comparison of Expected Phenotypes: IRAK4 Degradation vs. IRAK4 Knockout
| Phenotypic Aspect | IRAK4 Degradation | IRAK4 Knockout | Rationale |
| Myddosome Formation | Abrogated | Abrogated | Both approaches remove the essential scaffolding protein. |
| TLR/IL-1R Signaling | Completely blocked | Completely blocked | Absence of IRAK4 prevents downstream signal transduction. |
| NF-κB Activation | Blocked | Blocked | Both kinase and scaffolding functions are required for NF-κB activation.[3] |
| Cytokine Production (e.g., TNF-α, IL-6) | Severely impaired | Severely impaired | Consequence of blocked upstream signaling.[3][9] |
| Susceptibility to certain bacterial infections | Increased (theoretically) | Increased | IRAK4 is crucial for innate immunity against specific pathogens.[13] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
PROTAC-Mediated IRAK4 Degradation Workflow
This diagram outlines the mechanism of action for an IRAK4-targeting PROTAC.
Caption: Mechanism of PROTAC-mediated degradation of IRAK4.
Experimental Protocols
IRAK4 Degradation in Cell Culture
Objective: To induce and quantify the degradation of IRAK4 in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages) in appropriate media and conditions.[14][15]
-
Compound Treatment: Treat cells with varying concentrations of the IRAK4 degrader (e.g., KT-474) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[14]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the BCA assay.[14]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for IRAK4.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved).[4]
Generation of IRAK4 Knockout Cells using CRISPR-Cas9
Objective: To create a stable cell line with a complete knockout of the IRAK4 gene.
Methodology:
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting a critical exon of the IRAK4 gene to induce a frameshift mutation or a large deletion.[16]
-
Vector Construction: Clone the designed gRNAs into a CRISPR-Cas9 expression vector.[16]
-
Transfection: Transfect the IRAK4-targeting CRISPR-Cas9 vector into the desired cell line (e.g., RAW 264.7) using a suitable method like electroporation or lentiviral transduction.[17]
-
Clonal Selection: Isolate single cells by limited dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.[16]
-
Genotype Screening:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR amplification of the targeted region of the IRAK4 gene.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[17]
-
-
Phenotypic Validation: Confirm the absence of IRAK4 protein expression in the knockout clones by Western blotting.
LPS-Induced Cytokine Release Assay
Objective: To measure the production of pro-inflammatory cytokines in response to TLR4 stimulation.
Methodology:
-
Cell Seeding: Seed cells (e.g., PBMCs or macrophages) in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with the IRAK4 degrader, IRAK4 kinase inhibitor, or vehicle control for a specified duration (e.g., 24 hours for degraders, 1 hour for inhibitors).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for a defined period (e.g., 4-24 hours).[18]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[15]
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the IC50 (concentration at which 50% inhibition of cytokine release is achieved).
NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter construct under the control of an NF-κB response element.[2][19]
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with the IRAK4 degrader, kinase inhibitor, or vehicle control.[2]
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 6-24 hours.[2][20]
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[19]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[19]
-
Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition for each compound concentration.
Conclusion
The available evidence strongly suggests that IRAK4 degradation offers a more comprehensive and potent inhibition of the TLR/IL-1R signaling pathway compared to kinase inhibition alone.[9][12] By eliminating the entire IRAK4 protein, degraders abrogate both its catalytic and essential scaffolding functions, leading to a phenotype that more closely mimics a complete genetic knockout.[3][4] This is reflected in the superior efficacy of IRAK4 degraders in both in vitro and in vivo models of inflammation.[9][12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 10. kymeratx.com [kymeratx.com]
- 11. kymeratx.com [kymeratx.com]
- 12. researchgate.net [researchgate.net]
- 13. IRAK4 - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Irak4 Knockout cell line (Raw 264.7) | Ubigene [ubigene.us]
- 18. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Head-to-Head Study of Cereblon vs. VHL-Based IRAK4 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways, has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by inducing IRAK4's ubiquitination and subsequent proteasomal degradation. A key design choice in developing IRAK4 PROTACs is the selection of the E3 ubiquitin ligase to be recruited, with Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor being the most utilized. This guide provides an objective comparison of CRBN- and VHL-based IRAK4 PROTACs, supported by available experimental data.
Initially, the development of IRAK4 PROTACs saw success primarily with VHL-based degraders. An early study that explored both VHL and CRBN recruiters for an IRAK4-targeting moiety found that only the VHL-based constructs induced degradation of IRAK4. However, more recent developments have led to the creation of highly potent CRBN-based IRAK4 degraders, challenging the initial perception and highlighting the nuanced nature of PROTAC design.
This guide summarizes the quantitative data from different studies, details relevant experimental protocols, and provides visual diagrams of the IRAK4 signaling pathway and a general experimental workflow for PROTAC evaluation. It is important to note that the presented data is compiled from various sources and may not have been generated under identical experimental conditions, as a direct head-to-head study in a single publication is not yet available.
Quantitative Performance Data
The following tables summarize the degradation performance of reported VHL- and CRBN-based IRAK4 PROTACs.
Table 1: Performance of VHL-Based IRAK4 PROTACs
| Compound | DC50 | Cell Line | Source |
| Compound 9 | 151 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Compound 9 | 36 nM | Human Dermal Fibroblasts | [1][2] |
| Compound 8 | 259 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
Table 2: Performance of CRBN-Based IRAK4 PROTACs
| Compound | DC50 | Cell Line | Source |
| FIP22 | 3.2 nM | HEK293T | [3][4] |
| FIP22 | 10.6 nM | THP-1 | [3] |
| KT-474 | 8.9 nM | THP-1 | [5] |
| KT-474 | 0.9 nM | Human PBMCs | [5] |
| KTX-545 | 5.0 nM | OCI-Ly10 | [6] |
| KT-413 | 41 nM | OCI-Ly10 | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of IRAK4 degradation and the methods used to evaluate it, the following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for comparing PROTACs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[7]
Protocol:
-
Cell Seeding and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7][8]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading for all samples.[8][9]
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][9]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (IRAK4) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.[7]
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an appropriate substrate and imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the PROTAC on cell proliferation and determine the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of cells (IC50).[9]
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.[9]
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.[9]
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[9][10]
-
Measurement: Measure the luminescence using a plate reader.[9]
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.[9]
Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein (IRAK4) and the E3 ligase (CRBN or VHL) in live cells.[11][12]
Protocol:
-
Cell Line Generation: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (or a component thereof like VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line.[11][12]
-
Cell Plating and Labeling: Plate the engineered cells in a white, opaque multi-well plate. Add the HaloTag® ligand labeled with a fluorescent reporter to the cells and incubate to label the E3 ligase fusion protein.[11][12]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[11]
-
Luminescence Measurement: Add the NanoLuc® substrate. Measure the luminescence at both the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>600 nm) using a luminometer equipped with appropriate filters.[11][12]
-
Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.[9]
Discussion and Conclusion
The available data indicates that both Cereblon and VHL can be successfully recruited for the degradation of IRAK4. While an early study suggested a preference for VHL, the subsequent development of highly potent, low-nanomolar CRBN-based IRAK4 degraders like FIP22 and KT-474 demonstrates that CRBN is a viable and effective E3 ligase for this target.
The choice between CRBN and VHL for developing an IRAK4 PROTAC is likely context-dependent and influenced by several factors beyond simple degradation potency. These can include:
-
Linker Chemistry: The composition, length, and attachment points of the linker are critical for productive ternary complex formation and can favor one E3 ligase over the other for a given target binder.
-
Tissue Expression and Subcellular Localization: The relative expression levels of CRBN and VHL in target tissues and their subcellular localization can influence PROTAC efficacy.
-
Off-Target Effects: The specific E3 ligase and the overall PROTAC structure can impact the global proteomics profile and potential off-target degradation.
-
Physicochemical Properties: The choice of E3 ligase ligand can affect the overall properties of the PROTAC, such as solubility and cell permeability.
References
- 1. scispace.com [scispace.com]
- 2. PROTAC IRAK4 degrader-2 - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. kymeratx.com [kymeratx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC IRAK4 Degrader-10
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of novel compounds like PROTAC IRAK4 degrader-10 are critical for maintaining laboratory safety and environmental integrity. This guide furnishes immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the responsible handling of this research chemical.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal protocols and to adhere to all institutional and local environmental regulations. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds.
Core Principles of Chemical Waste Management
All research compounds, including this compound, should be treated as potentially hazardous waste. Cross-contamination of waste streams must be prevented by following systematic segregation and labeling protocols. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1] The primary and approved method for disposal is through your institution's Environmental Health and Safety (EHS) program.
Detailed Disposal Procedures
The proper disposal of this compound involves a multi-step process that begins with the correct segregation of waste at the point of generation.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe and compliant chemical waste disposal. At the point of generation, waste should be categorized as follows:
-
Solid Waste: This category includes the pure compound, as well as disposables contaminated with the compound such as gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware.[2]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Waste Containment and Labeling
Proper containment and labeling are crucial for the safe handling and disposal of hazardous waste.
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, appropriate hazardous waste container. The container material must be compatible with the solvents used.
-
Never mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.
-
Step 3: Storage of Waste
Waste must be stored safely pending collection by the EHS department.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.
-
Liquid waste containers should be stored in secondary containment to mitigate spills.
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully.
-
Triple-rinse the empty container with a suitable solvent.[2][3]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent rinsates may be disposed of according to institutional guidelines.
-
After thorough rinsing and air-drying, deface or remove the original label.[2]
-
The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic waste.[2]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full or when the project is completed, contact your institution's EHS department to schedule a waste pickup.
-
Do not allow hazardous waste to accumulate in the laboratory.
Quantitative Data for Disposal Consideration
The following table outlines key parameters to consider for the safe disposal of chemical compounds like this compound. These are general guidelines and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| Physical State | Solid (as supplied) | Determines the type of waste container and handling procedures to avoid dust inhalation. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Dictates the appropriate solvent for creating solutions and for rinsing contaminated glassware. The solvent used will also be a component of the liquid waste stream. |
| Stability | Refer to SDS | Information on chemical stability is crucial for preventing the mixing of incompatible waste materials that could lead to hazardous reactions. |
| Toxicity | Potent compound, handle with care | High potency necessitates stringent containment measures for all waste to prevent exposure to personnel. |
Experimental Protocols: Waste Handling
Protocol for Handling Solid Waste:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
When weighing the solid compound, perform the task in a chemical fume hood to minimize inhalation risk.
-
Dispose of any contaminated weighing paper, spatulas, and gloves directly into the designated solid hazardous waste container.
Protocol for Handling Liquid Waste:
-
Prepare solutions of this compound in a chemical fume hood.
-
Collect all waste solutions, including those from cell culture media containing the compound, in a labeled, sealed hazardous waste container.
-
When rinsing glassware that has been in contact with the compound, collect the initial rinse with a suitable solvent and transfer it to the hazardous liquid waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting the official SDS, researchers can minimize risks and ensure a safe laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
